molecular formula C7H7N3 B160860 1H-Indazol-6-amine CAS No. 6967-12-0

1H-Indazol-6-amine

Número de catálogo: B160860
Número CAS: 6967-12-0
Peso molecular: 133.15 g/mol
Clave InChI: KEJFADGISRFLFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1H-indazol-6-amine is a member of indazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJFADGISRFLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219962
Record name 6-Aminoindazole
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6967-12-0, 6343-52-8
Record name 1H-Indazol-6-amine
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Record name 6-Aminoindazole
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Record name 1H-Indazol-6-amine
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Record name 6-Aminoindazole
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Record name Indazol-6-ylamine
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Record name 6-AMINOINDAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazol-6-amine: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1H-Indazol-6-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, also known as 6-aminoindazole, is a stable, light brown crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₇N₃[2]
Molecular Weight 133.15 g/mol [2]
Melting Point 204-206 °C (decomposes)[1]
Boiling Point 376.6 ± 15.0 °C (Predicted)[1]
Density 1.367 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[1]
pKa 15.61 ± 0.40 (Predicted)[1]
Appearance Light brown powder[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

NMR Spectroscopy

¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum of 1H-Indazole in DMSO-d6 shows characteristic peaks for the aromatic protons. For the 6-amino substituted analog, shifts would be expected to be influenced by the electron-donating amino group. A representative spectrum for the parent indazole shows signals at δ 13.1 (br s, 1H, NH), 8.10 (d, 1H), 7.78 (d, 1H), 7.58 (t, 1H), 7.36 (t, 1H), 7.13 (t, 1H).[3][4]

¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides further structural confirmation. For the parent indazole, characteristic peaks appear at approximately δ 140.0, 134.8, 126.8, 123.1, 121.0, 120.9, 109.7.[5][6] The presence of the amino group at the C-6 position will influence the chemical shifts of the surrounding carbon atoms.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~12.5 (br s, 1H)N1-H
~7.8 (s, 1H)C3-H
~7.5 (d, 1H)C4-H
~6.8 (s, 1H)C7-H
~6.5 (d, 1H)C5-H
~5.5 (br s, 2H)NH₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3300 (two bands)Primary Amine (N-H)Asymmetric & Symmetric Stretch
3300-3250 (broad)Indazole (N-H)Stretch
1650-1580Primary Amine (N-H)Bend
1600-1450Aromatic Ring (C=C)Stretch
1335-1250Aromatic Amine (C-N)Stretch
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Ionm/z
[M]⁺133
[M+H]⁺134

Synthesis of this compound

The most common and well-established route for the synthesis of this compound involves the reduction of 6-nitro-1H-indazole. The precursor, 6-nitro-1H-indazole, can be synthesized from 2-methyl-5-nitroaniline.[7]

Synthesis of 6-Nitro-1H-indazole

A common method for the synthesis of 6-nitroindazole involves the diazotization of 2-methyl-5-nitroaniline followed by cyclization.[7]

synthesis_nitroindazole start 2-Methyl-5-nitroaniline reagents NaNO₂, Acetic Acid start->reagents Diazotization intermediate Diazonium Salt Intermediate reagents->intermediate product 6-Nitro-1H-indazole intermediate->product Cyclization

Caption: Synthesis of 6-Nitro-1H-indazole.

Reduction of 6-Nitro-1H-indazole to this compound

Several methods are available for the reduction of the nitro group to an amine.[8]

reduction_workflow cluster_methods Reduction Methods start 6-Nitro-1H-indazole pdc Catalytic Hydrogenation (H₂, Pd/C) start->pdc sncl2 Tin(II) Chloride Reduction (SnCl₂, HCl) start->sncl2 fe Iron Reduction (Fe, HCl/AcOH) start->fe product This compound pdc->product sncl2->product fe->product

Caption: Reduction methods for this compound synthesis.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is known for its clean reaction profile and high yield.

Materials:

  • 6-Nitro-1H-indazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, suspend 6-nitro-1H-indazole in methanol.

  • Add a catalytic amount of 10% Pd/C to the suspension.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Protocol 2: Reduction with Tin(II) Chloride

This is a classic and reliable method for nitro group reduction.[9]

Materials:

  • 6-Nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 6-nitro-1H-indazole in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated HCl and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to precipitate tin salts.

  • Filter the mixture to remove the inorganic salts.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction with Iron in Acidic Medium

This is a cost-effective method for large-scale synthesis.[10]

Materials:

  • 6-Nitro-1H-indazole

  • Iron powder

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic Acid (AcOH)

  • Sodium carbonate (Na₂CO₃) solution

Procedure:

  • Suspend 6-nitro-1H-indazole and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of HCl or acetic acid to initiate the reaction.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the iron and iron oxides.

  • Wash the solid residue with ethanol.

  • Make the filtrate basic by adding a sodium carbonate solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and evaporate the solvent to yield the crude product.

  • Purify as required.

Purification Methods

Purification of this compound is crucial to obtain a high-purity product suitable for further applications.

Recrystallization

Recrystallization is an effective method for purifying the solid product. A suitable solvent system is a mixture of methanol and water.[11]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add water to the hot solution until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.

Column Chromatography

For separating closely related impurities, column chromatography is the preferred method.[12][13]

Stationary Phase: Silica gel Eluent: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The polarity of the eluent should be optimized based on TLC analysis.

Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug discovery, particularly in the development of anticancer agents.[1] The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Derivatives of this compound have shown potent inhibitory activity against several cancer cell lines. For example, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited an IC₅₀ value of 14.3 ± 4.4 µM in the human colorectal cancer cell line (HCT116).[14]

Inhibition of Apoptosis Pathways

Many indazole derivatives exert their anticancer effects by modulating key signaling pathways involved in apoptosis (programmed cell death), such as the p53 and Bcl-2 pathways.[10] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer cells.

apoptosis_pathway cluster_stress Cellular Stress cluster_p53 p53 Pathway cluster_bcl2 Bcl-2 Family cluster_mito Mitochondrial Apoptosis stress DNA Damage, Oncogene Activation p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax indazole Indazole Derivative indazole->bcl2 Inhibition cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified Bcl-2 family apoptosis pathway and the inhibitory role of indazole derivatives.

This guide provides a foundational understanding of this compound for researchers and professionals in the field. Further exploration into its diverse derivatives and their biological activities will undoubtedly continue to fuel advancements in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Indazol-6-amine, a key heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail its fundamental chemical and physical characteristics, standardized experimental protocols for their determination, and insights into its potential biological signaling pathways based on the activities of its derivatives.

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₇H₇N₃--INVALID-LINK--
Molecular Weight 133.15 g/mol --INVALID-LINK--
Appearance Tan crystalline powder--INVALID-LINK--
Melting Point 204-206 °C (decomposes)--INVALID-LINK--
Boiling Point (Predicted) 376.6 ± 15.0 °C--INVALID-LINK--
Solubility Soluble in Methanol. 18.2 µg/mL in water at pH 7.4.--INVALID-LINK--, --INVALID-LINK--
pKa (Predicted) 15.61 ± 0.40--INVALID-LINK--
LogP (Predicted) 1.05--INVALID-LINK--

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for small organic molecules.

Melting Point Determination (Capillary Method)

The melting point is determined using a calibrated melting point apparatus with a heated metal block.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 10-20 °C per minute initially.

  • Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.

Boiling Point Determination (Thiele Tube Method)

For compounds that do not decompose at their boiling point, the following micro-method can be used.

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated to ensure even heat distribution.

  • Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. Heating is then discontinued.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled water (or a specific buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant.

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] These compounds often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. While the specific signaling pathways for this compound are still under investigation, the activities of its derivatives suggest involvement in key cancer-related pathways. For instance, indazole derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR and FGFR, as well as downstream signaling molecules.[2][3] Furthermore, related indazole compounds have been observed to induce apoptosis through the modulation of the p53/MDM2 pathway and the regulation of Bcl-2 family proteins.[4][5]

The following diagram illustrates a plausible signaling pathway that could be targeted by this compound derivatives, leading to anticancer effects.

G Potential Signaling Pathway Targeted by this compound Derivatives Indazol_derivative This compound Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Indazol_derivative->RTK MDM2 MDM2 Indazol_derivative->MDM2 Inhibition Bcl2 Bcl-2 Indazol_derivative->Bcl2 Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Proliferation Cell Proliferation & Angiogenesis Downstream_Signaling->Proliferation p53 p53 MDM2->p53 Inhibition Bax Bax p53->Bax Activation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Potential anticancer signaling pathways modulated by this compound derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of this compound derivatives.

G Experimental Workflow for Synthesis and Evaluation of this compound Derivatives Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_vitro In Vitro Anticancer Screening (e.g., MTT, SRB assay) Characterization->In_vitro Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In_vitro->Mechanism In_vivo In Vivo Efficacy Studies (Xenograft models) Mechanism->In_vivo Lead_optimization Lead Optimization In_vivo->Lead_optimization

Caption: General workflow for the development of this compound derivatives as anticancer agents.

References

The Emergence of 1H-Indazol-6-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – As the landscape of pharmaceutical research evolves, the heterocyclic compound 1H-Indazol-6-amine has garnered significant attention for its versatile scaffold and promising applications in the development of novel therapeutics. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing comprehensive data, experimental methodologies, and a visual representation of its role in key cellular signaling pathways.

Core Compound Specifications

This compound, a bicyclic heteroaromatic amine, serves as a crucial starting material and a key pharmacophore in the synthesis of a wide array of biologically active molecules. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 6967-12-0[1]
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol

Synthetic Approaches and Methodologies

The synthesis of the 1H-indazole core can be achieved through various chemical reactions. A common and effective method involves the cyclization of ortho-substituted phenylhydrazines. While numerous strategies exist for the synthesis of substituted indazoles, a general protocol is outlined below.

General Experimental Protocol for 1H-Indazole Synthesis

A widely utilized method for the synthesis of the 1H-indazole scaffold involves the reaction of an appropriate ortho-substituted benzaldehyde or acetophenone with hydrazine hydrate. The resulting hydrazone can then undergo cyclization to form the indazole ring.

Materials:

  • Ortho-substituted benzaldehyde/acetophenone

  • Hydrazine hydrate

  • Ethanol

  • Ammonium chloride (as a mild catalyst)

Procedure:

  • The ortho-substituted benzaldehyde or acetophenone is dissolved in ethanol.

  • An equimolar amount of hydrazine hydrate is added to the solution.

  • A catalytic amount of ammonium chloride is introduced to the reaction mixture.

  • The mixture is then agitated, often by grinding or stirring at room temperature or with gentle heating, for a specified duration (e.g., 30 minutes).

  • Reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The solid product is collected by filtration and can be further purified by recrystallization from a suitable solvent.

This "green" chemistry approach offers high yields, shorter reaction times, and an environmentally friendly profile.

Biological Significance and Applications in Drug Discovery

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. This compound and its derivatives have shown significant promise, particularly in oncology, due to their activity as kinase inhibitors.

Anticancer Activity and Antiproliferative Evaluation

Derivatives of this compound have demonstrated potent antiproliferative activity against various human cancer cell lines. The efficacy of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Antiproliferative Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, K562 chronic myeloid leukemia, PC-3 prostate cancer, Hep-G2 hepatoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the test compound and a vehicle control (DMSO) and incubated for a further 48-72 hours.

  • Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration.

Role in Cellular Signaling Pathways

Derivatives of this compound have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Two such critical pathways are the p53/MDM2 pathway and the Polo-like kinase 4 (PLK4) signaling pathway.

The p53/MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. Certain indazole derivatives have been found to interfere with the p53-MDM2 interaction, leading to the stabilization and activation of p53, thereby inducing apoptosis in cancer cells.

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_core p53-MDM2 Core Regulation cluster_outcome Cellular Outcomes DNA_Damage DNA Damage p53 p53 (Tumor Suppressor) DNA_Damage->p53 Activates MDM2 MDM2 (Oncoprotein) p53->MDM2 Activates Transcription Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Promotes Degradation (Ubiquitination) Indazole 1H-Indazole-6-amine Derivatives Indazole->MDM2 Inhibits Interaction with p53

Caption: The p53/MDM2 signaling pathway and the inhibitory action of 1H-Indazole-6-amine derivatives.

The PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The indazole scaffold is a key feature in many kinase inhibitors, and derivatives of this compound have been developed as potent inhibitors of PLK4, leading to cell cycle arrest and the suppression of cancer cell growth.

PLK4_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Core Function cluster_downstream Downstream Effects GrowthFactors Growth Factors PLK4 PLK4 Kinase GrowthFactors->PLK4 Upregulates Centriole Centriole Duplication PLK4->Centriole Regulates CellCycle Cell Cycle Progression Centriole->CellCycle Tumorigenesis Tumorigenesis CellCycle->Tumorigenesis Uncontrolled Progression Leads to Indazole 1H-Indazole-6-amine Derivatives (Kinase Inhibitors) Indazole->PLK4 Inhibits Kinase Activity

Caption: The PLK4 signaling pathway and its inhibition by 1H-Indazole-6-amine derivatives.

Conclusion

This compound and its derivatives represent a highly promising class of compounds in the field of drug discovery. The versatility of the indazole scaffold allows for the development of potent and selective inhibitors of key cellular targets, particularly protein kinases. The information and protocols provided in this guide offer a foundational resource for the continued exploration and development of novel therapeutics based on this important molecular framework.

References

Spectroscopic Data of 1H-Indazol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazol-6-amine, a key heterocyclic amine of interest in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Here, we present the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not publicly available
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not publicly available
Experimental Protocol for NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300 instrument.[1]

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

  • Spectral Width: A spectral width of approximately 12-16 ppm is used.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: A relaxation delay of 2-10 seconds is used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is typical.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Data

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not publicly available
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

GC-MS Data

Table 4: GC-MS Spectroscopic Data for this compound

m/zRelative Intensity (%)Assignment
133High[M]⁺ (Molecular Ion)
105Moderate[M - N₂]⁺
104Moderate[M - N₂H]⁺

Note: This data is based on typical fragmentation patterns for indazole derivatives. The relative intensities are qualitative.

LC-MS Data

Table 5: LC-MS Spectroscopic Data for this compound

m/zRelative Intensity (%)Assignment
134.0712100[M+H]⁺
117.0449LowFragment Ion
107.0607LowFragment Ion

Note: This data is based on available LC-MS information for this compound.[1]

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities.

  • MS Conditions: The mass spectrometer is operated in EI mode, and mass spectra are recorded over a mass range of m/z 50-500.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization).

  • Instrumentation: A liquid chromatograph is coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Conditions: A reverse-phase C18 column is typically used for separation with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid).

  • MS Conditions: The mass spectrometer is operated in positive ESI mode, and mass spectra are acquired in full scan mode.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (GC-MS / LC-MS) Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra: Chemical Shifts, Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum: Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Mass Spectrum: Molecular Weight, Fragmentation Pattern Acq_MS->Analysis_MS Conclusion Structure Confirmation of This compound Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: General workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the Crystal Structure of 1H-Indazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of various 1H-Indazol-6-amine derivatives. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and neuroprotective properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes relevant biological pathways.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for three distinct this compound derivatives, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data for 1,3-Dimethyl-1H-indazol-6-amine [1]

ParameterValue
Chemical FormulaC₉H₁₁N₃
Molecular Weight161.21 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)18.3004 (10)
b (Å)8.3399 (7)
c (Å)5.6563 (1)
α (°)90
β (°)90
γ (°)90
Volume (ų)863.28 (9)
Z4
Temperature (K)293
Radiation typeMo Kα
Wavelength (Å)0.71073
R-factor0.055

Table 2: Crystallographic Data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide [2]

ParameterValue
Chemical FormulaC₁₆H₁₄ClN₃O₄S
Molecular Weight379.81 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.9664 (6)
b (Å)6.4300 (3)
c (Å)19.6155 (9)
α (°)90
β (°)107.227 (1)
γ (°)90
Volume (ų)1682.52 (13)
Z4
Temperature (K)296
Radiation typeMo Kα
Wavelength (Å)0.71073
R-factor0.042

Table 3: Crystallographic Data for 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione [3][4]

ParameterValue
Chemical FormulaC₁₈H₁₇N₃O₃
Molecular Weight323.35 g/mol
Crystal SystemTriclinic
Space GroupP1
a (Å)6.7708 (11)
b (Å)10.5761 (17)
c (Å)11.9643 (17)
α (°)88.239 (9)
β (°)81.123 (9)
γ (°)79.140 (9)
Volume (ų)831.3 (2)
Z2
Temperature (K)296
Radiation typeMo Kα
Wavelength (Å)0.71073
R-factor0.044

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis for the featured this compound derivatives.

Synthesis and Crystallization

The synthesis of these derivatives typically involves multi-step reactions. Below are the specific protocols for the compounds listed above.

Protocol 1: Synthesis and Crystallization of 1,3-Dimethyl-1H-indazol-6-amine [1]

  • Synthesis:

    • A mixture of 1,3-dimethyl-6-nitro-1H-indazole (2 g) and Pd/C (0.2 g) in 10 mL of ethanol was prepared.

    • The reaction system was kept under vacuum and then treated with a continuous stream of hydrogen.

    • The mixture was stirred for 8 hours.

    • The catalyst was removed by filtration to yield a yellow solution.

  • Crystallization:

    • The resulting yellow solution was left to stand at room temperature.

    • Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent.

Protocol 2: Synthesis and Crystallization of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide [2]

  • Synthesis:

    • A mixture of 3-chloro-6-nitroindazole (1.22 mmol) and anhydrous SnCl₂ (1.1 g, 6.1 mmol) in absolute ethanol (25 ml) was heated at 333 K for 4 hours.

    • The solvent was removed to afford the amine intermediate.

    • The amine was immediately dissolved in pyridine (5 ml) and reacted with 4-methoxybenzenesulfonyl chloride (1.25 mmol) at room temperature for 24 hours.

    • The reaction mixture was concentrated in vacuo.

  • Crystallization:

    • The resulting residue was purified by flash chromatography (eluted with ethyl acetate:hexane 1:9).

    • The title compound was recrystallized from acetone to yield single crystals.

Protocol 3: Synthesis and Crystallization of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione [3][4]

  • Synthesis: The synthesis of this compound involves the reaction of 1-allyl-1H-indazol-6-amine with dehydroacetic acid.

  • Crystallization: Single crystals suitable for X-ray diffraction were grown from an ethanol solution by slow evaporation at room temperature.[3][4]

X-ray Diffraction and Structure Refinement

The determination of the crystal structures was performed using single-crystal X-ray diffraction. The general workflow is outlined below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection solve Structure Solution data_collection->solve refine Structure Refinement solve->refine validate Validation refine->validate final_structure final_structure validate->final_structure Final Crystal Structure

General workflow for crystal structure determination.

Protocol 4: General X-ray Data Collection and Structure Refinement

  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray intensity data were collected at a specific temperature (e.g., 293 K or 296 K) using Mo Kα radiation.

  • Structure Solution: The crystal structure was solved by direct methods using software such as SHELXS.[1]

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using software like SHELXL.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.

Biological Activity and Signaling Pathways

This compound derivatives have shown significant potential as anticancer and neuroprotective agents. Their mechanism of action often involves the modulation of key signaling pathways.

Anticancer Activity

Certain this compound derivatives exhibit cytotoxic activity against various cancer cell lines.[5] One of the proposed mechanisms is the induction of apoptosis through the p53 signaling pathway.

p53_pathway cluster_input Cellular Stress cluster_core p53 Regulation cluster_output Cellular Response Indazole This compound Derivative p53 p53 Indazole->p53 stabilizes MDM2 MDM2 p53->MDM2 inhibits transcription Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 promotes degradation

p53-mediated apoptosis pathway modulated by indazole derivatives.
Neuroprotective Effects

Derivatives of this compound are also being investigated for their potential in treating neurodegenerative diseases. A proposed mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the tau phosphorylation cascade implicated in Alzheimer's disease.

gsk3b_pathway Indazole This compound Derivative GSK3b GSK-3β Indazole->GSK3b inhibits Tau Tau Protein GSK3b->Tau phosphorylates HyperphosphorylatedTau Hyperphosphorylated Tau Tau->HyperphosphorylatedTau NFT Neurofibrillary Tangles HyperphosphorylatedTau->NFT Neuronal_Dysfunction Neuronal Dysfunction NFT->Neuronal_Dysfunction

Inhibition of GSK-3β signaling by indazole derivatives.

References

The Biological Activity of 1H-Indazol-6-amine: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among its derivatives, 1H-Indazol-6-amine serves as a crucial building block for the development of novel therapeutic agents, particularly in oncology. While extensive research has focused on the synthesis and evaluation of its derivatives, this technical guide consolidates the available information on the biological activities associated with the this compound core, providing insights into its therapeutic potential, mechanisms of action, and the experimental methodologies used for its evaluation.

Antiproliferative and Cytotoxic Activities

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of cell cycle arrest and apoptosis.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of key N-substituted this compound derivatives, as measured by the half-maximal inhibitory concentration (IC50).

CompoundCell LineIC50 (µM)Citation
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Human Colorectal Carcinoma)14.3 ± 4.4[1]
N-(4-fluorobenzyl)-1H-indazol-6-amineMRC5 (Normal Human Lung Fibroblast)>100[1]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Human Colorectal Carcinoma)0.4 ± 0.3[2]
A series of 6-substituted amino-1H-indazole derivativesFour human cancer cell lines2.9 - 59.0[1]

Mechanism of Action

Research into the derivatives of this compound has pointed towards several potential mechanisms underlying their anticancer effects.

Cell Cycle Arrest

Studies have shown that treatment with this compound derivatives can lead to cell cycle arrest at the G2/M phase in cancer cells. This disruption of the normal cell division process is a key factor in their antiproliferative activity.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Some derivatives of this compound have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells. Its inhibition can enhance the host's anti-tumor immune response.

Modulation of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is another key mechanism. Evidence suggests that derivatives of this compound can modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family members, and influence the p53/MDM2 pathway.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Antiproliferative Activity (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well, and the plates are incubated for 15-30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The optical density is read at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: HCT116 cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.

Methodology:

  • Enzyme Reaction: The reaction is initiated by adding the test compound and L-tryptophan (the substrate for IDO1) to a reaction mixture containing purified recombinant human IDO1 enzyme.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a quenching solution.

  • Detection of Kynurenine: The product of the enzymatic reaction, kynurenine, is detected. This can be done using various methods, including colorimetric or fluorometric assays, or by HPLC.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway implicated in the activity of this compound derivatives.

experimental_workflow_srb cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Cell Plating compound_treatment Compound Treatment cell_plating->compound_treatment 24h cell_fixation Cell Fixation compound_treatment->cell_fixation 48-72h staining Staining with SRB cell_fixation->staining washing Washing staining->washing solubilization Solubilization washing->solubilization absorbance_measurement Absorbance Measurement solubilization->absorbance_measurement ic50_calculation IC50 Calculation absorbance_measurement->ic50_calculation

Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

experimental_workflow_cell_cycle cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Cell Treatment cell_harvesting Harvesting & Fixation cell_treatment->cell_harvesting 24-48h pi_staining Propidium Iodide Staining cell_harvesting->pi_staining flow_cytometry Flow Cytometry pi_staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

p53_mdm2_pathway cluster_drug Drug Action cluster_cellular Cellular Response Indazol_derivative This compound Derivative MDM2 MDM2 Indazol_derivative->MDM2 Inhibition Bcl2 Bcl-2 family (anti-apoptotic) Indazol_derivative->Bcl2 Inhibition Bax Bax (pro-apoptotic) Indazol_derivative->Bax Activation p53 p53 Apoptosis Apoptosis p53->Apoptosis Induction MDM2->p53 Degradation Bcl2->Apoptosis Bax->Apoptosis

Caption: Potential Signaling Pathway Modulation by this compound Derivatives.

References

The Core Mechanism of 1H-Indazol-6-amine in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small-molecule inhibitors targeting key signaling pathways in cancer. Among these, 1H-Indazol-6-amine and its derivatives have emerged as a promising class of anti-cancer agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, focusing on its molecular targets, effects on cellular processes, and the signaling pathways it modulates. While much of the detailed mechanistic work has been conducted on its derivatives, this document will focus on the core activities attributed to the this compound pharmacophore, using data from its closest analogs where necessary to illuminate the foundational mechanisms.

Antiproliferative Activity of this compound Derivatives

The anti-cancer potential of the this compound scaffold is demonstrated by the potent antiproliferative activity of its derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key derivatives are summarized below.

Compound NameCancer Cell LineCancer TypeIC50 (µM)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT116Human Colorectal Cancer14.3 ± 4.4[1]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)HCT116Human Colorectal Cancer0.4 ± 0.3[1]
Derivative 6oK562Chronic Myeloid Leukemia5.15[2][3][4]
Derivative 6oA549Lung Cancer6.73[3]
Derivative 6oPC-3Prostate Cancer8.82[3]
Derivative 6oHep-G2Hepatoma5.35[3]
Derivative 2f4T1Breast Cancer0.23[5]
Derivative 2fHepG2Hepatoma0.80[5]
Derivative 2fMCF-7Breast Cancer0.34[5]
Derivative K22MCF-7Breast Cancer1.3[6]

Core Mechanism of Action: Kinase Inhibition

The primary mechanism through which this compound derivatives exert their anti-cancer effects is the inhibition of protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

While a comprehensive kinase inhibition profile for the parent this compound is not extensively documented in publicly available literature, studies on its derivatives have identified several key kinase targets.

Key Kinase Targets of this compound Derivatives:
  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is often overexpressed in cancer and is associated with genomic instability. A derivative of N-(1H-indazol-6-yl)benzenesulfonamide, compound K22, demonstrated highly potent PLK4 inhibitory activity with an IC50 of 0.1 nM[6].

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, survival, and angiogenesis. Certain 1H-indazol-3-amine derivatives have been shown to be potent inhibitors of FGFR1[7].

  • CRAF Kinase: A member of the RAF kinase family and a key component of the MAPK/ERK signaling pathway, which is frequently activated in cancer. A 3-carboxamido-2H-indazole-6-arylamide derivative was identified as a potent and selective CRAF inhibitor with an IC50 of 38.6 nM[1].

  • Histone Deacetylase 6 (HDAC6): Some hybrid molecules incorporating the 1H-indazol-3-amine scaffold have shown potent inhibitory activity against HDAC6, an enzyme involved in cell motility and protein degradation[1].

The inhibition of these kinases by this compound derivatives disrupts the downstream signaling cascades, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.

G cluster_0 This compound Derivative cluster_1 Target Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Effects Indazole This compound Derivative PLK4 PLK4 Indazole->PLK4 Inhibits FGFR FGFR Indazole->FGFR Inhibits CRAF CRAF Indazole->CRAF Inhibits Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates MAPK_ERK MAPK/ERK Pathway FGFR->MAPK_ERK Activates PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Activates CRAF->MAPK_ERK Activates Cell_Cycle_Arrest Cell Cycle Arrest Centriole_Duplication->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_ERK->Apoptosis MAPK_ERK->Cell_Cycle_Arrest PI3K_AKT->Apoptosis PI3K_AKT->Cell_Cycle_Arrest

Caption: Inhibition of multiple kinases by this compound derivatives leads to apoptosis and cell cycle arrest.

Cellular Effects of this compound Derivatives

The inhibition of key kinases by this compound derivatives translates into profound effects on cancer cell physiology, primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. This is often mediated by the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

One study on a specific 1H-indazole-3-amine derivative (compound 6o) found that it induced apoptosis in K562 cells in a concentration-dependent manner. Mechanistically, this was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax[3]. Another derivative, 2f, was also shown to upregulate cleaved caspase-3 and Bax, and downregulate Bcl-2 in 4T1 breast cancer cells[5].

Furthermore, the p53 tumor suppressor pathway can be modulated by these compounds. The same study on compound 6o suggested a possible mechanism involving the inhibition of the p53-MDM2 interaction, leading to an upregulation of p53 protein levels[3].

Indazole This compound Derivative MDM2 MDM2 Indazole->MDM2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates p53 p53 MDM2->p53 Inhibits p53->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Activates Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Apoptosis induction pathway modulated by this compound derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

For example, the N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine derivative (compound 36) was found to induce G2/M phase arrest in HCT116 cells[1]. In contrast, another derivative (compound 6o) caused G0/G1 phase arrest in K562 cells[3]. The specific phase of cell cycle arrest appears to be dependent on the chemical structure of the derivative and the genetic background of the cancer cell line. The arrest is a direct consequence of the inhibition of kinases that are essential for cell cycle progression.

Indazole This compound Derivative CDKs Cyclin-Dependent Kinases (CDKs) Indazole->CDKs Inhibits CellCycle Cell Cycle Progression CDKs->CellCycle Drives Arrest Cell Cycle Arrest (G0/G1 or G2/M) CellCycle->Arrest Blocked by Inhibition

Caption: Mechanism of cell cycle arrest induced by this compound derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound and its derivatives.

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA.

  • SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader[8][9][10][11][12][13].

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.

  • PI Staining: Add propidium iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p53).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[14][15][16][17].

Conclusion

This compound and its derivatives represent a versatile and potent class of anti-cancer agents. Their core mechanism of action revolves around the inhibition of multiple protein kinases that are crucial for the survival and proliferation of cancer cells. This multi-targeted inhibition disrupts key signaling pathways, leading to the induction of apoptosis and cell cycle arrest. The quantitative data on the antiproliferative activity of various derivatives, coupled with the detailed understanding of their effects on cellular processes, provides a strong rationale for the continued development of this scaffold in oncology drug discovery. The experimental protocols outlined in this guide serve as a foundational resource for researchers working to further characterize and optimize these promising therapeutic candidates.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-Indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of 1H-Indazol-6-amine, a key building block in medicinal chemistry. Due to its prevalence in the development of kinase inhibitors and other therapeutic agents, a thorough understanding of its physicochemical properties is essential for reproducible results and successful drug development campaigns.[1][2][3] This document outlines known data, provides standardized protocols for in-house characterization, and presents logical workflows for assessing the compound's suitability for screening and preclinical development.

Physicochemical Properties

This compound (CAS: 6967-12-0) is a bicyclic heteroaromatic compound with a molecular weight of 133.15 g/mol .[4] Its structure, featuring both a pyrazole and an aniline-like moiety, dictates its solubility and stability profile. The indazole ring system is generally stable, but the exocyclic amine group can influence its properties, particularly its solubility in aqueous media at different pH values. The 1H-tautomer of the indazole ring is known to be more stable than the 2H tautomer.[5]

Aqueous Solubility

Aqueous solubility is a critical parameter that impacts biological assay performance, formulation development, and oral bioavailability. For early-stage drug discovery, a kinetic solubility measurement is often sufficient, while thermodynamic solubility becomes crucial for lead optimization and formulation.[6][7][8]

2.1 Published Solubility Data

Publicly available experimental data on the aqueous solubility of this compound is limited. However, data from the Sanford-Burnham Center for Chemical Genomics indicates a mean solubility at pH 7.4.[4] A similar value has been reported for the isomeric 1H-Indazol-5-amine, suggesting that aminoindazoles as a class may exhibit low aqueous solubility.[9]

Table 1: Aqueous Solubility of Aminoindazoles

Compound CAS Number pH Solubility (µg/mL) Source
This compound 6967-12-0 7.4 18.2 PubChem CID 81423[4]
1H-Indazol-5-amine 19335-11-6 7.4 17.9 PubChem CID 88012[9]

2.2 Experimental Protocols for Solubility Determination

Given the limited data, researchers should determine solubility under their specific experimental conditions. The following are standard protocols.

2.2.1 Protocol: Kinetic Solubility by Shake-Flask Method

This high-throughput method is suitable for early discovery and involves measuring the solubility of a compound after adding it from a DMSO stock solution to an aqueous buffer.[8][10][11]

  • Materials:

    • 10-20 mM stock solution of this compound in 100% DMSO.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well microtiter plates (UV-transparent for analysis).

    • Plate shaker/thermomixer.

    • UV-Vis plate reader or LC-MS/MS system.

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in duplicate wells of a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and place it on a thermomixer set to 850 rpm at 25°C for 2 hours to allow for equilibration.[10]

    • After incubation, centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new UV-transparent plate.

    • Quantify the concentration of the dissolved compound in the supernatant using a pre-established calibration curve via UV-Vis spectrophotometry or LC-MS/MS.[6]

2.2.2 Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the true equilibrium solubility and is essential for later-stage development. It requires incubating an excess of the solid compound until equilibrium is reached.[8][12][13]

  • Materials:

    • Solid this compound.

    • Aqueous buffer of desired pH (e.g., pH 1.2, 4.6, 7.5).[12]

    • Glass vials with screw caps.

    • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Filtration device (e.g., 0.45 µm syringe filters).

    • HPLC-UV system for analysis.

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial (ensure solid is visible).

    • Add a known volume of the desired aqueous buffer (e.g., 1 mL).

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

    • Agitate the suspension for 24-72 hours to ensure equilibrium is reached.[12]

    • After incubation, check the pH to ensure it has not shifted.[12][13]

    • Filter the suspension through a 0.45 µm filter to remove all undissolved solid.

    • Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV method against a standard curve.

Stability Assessment

Understanding the chemical stability of this compound is crucial for ensuring the integrity of stock solutions, interpreting biological data, and defining storage conditions. Stability is typically assessed through forced degradation studies and analysis using a stability-indicating HPLC method.[14][15][16]

3.1 Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and degradation pathways by subjecting the compound to harsh conditions.[17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][19]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Typical Protocol Purpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours To assess stability in acidic environments (e.g., stomach).[18]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours To assess stability in basic environments (e.g., intestine).[18]
Oxidation 3% H₂O₂ at room temperature for 24 hours To identify susceptibility to oxidative degradation.[17][19]
Thermal Solid compound at 60-80°C for 1 week To evaluate solid-state stability at elevated temperatures.[17]
Photostability Expose solution/solid to UV/Vis light (e.g., 1.2 million lux-hours visible, 200 watt-hours/m²) To determine sensitivity to light, as per ICH Q1B guidelines.[17]

3.2 Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[14][20][21] It must be able to separate the intact compound from its process impurities and all potential degradation products.[15][16]

  • Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from any degradants formed during stress testing.

  • Initial Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by UV scan).

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the forced degradation conditions listed in Table 2. Neutralize the acidic and basic samples before injection.

    • Inject the unstressed sample and each stressed sample onto the HPLC system.

    • Analyze the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.

    • If co-elution occurs, optimize the method by adjusting the gradient, mobile phase pH, column type, or temperature.[21]

    • Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the main peak is free from co-eluting impurities in the stressed samples.

Visualization of Workflows

4.1 General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for a researcher upon receiving a new batch of this compound or a similar research compound. This ensures that the material is suitable for its intended use in biological assays.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Assay & Development cluster_2 Decision Point cluster_3 Outcome A Receive Compound (this compound) B Identity & Purity Check (LC-MS, NMR) A->B C Determine Kinetic Solubility (Shake-Flask) B->C D Assess Stock Solution Stability (e.g., DMSO) C->D E Proceed to Biological Screening Assays D->E F Hit Confirmation & Potency Determination E->F G Thermodynamic Solubility & Physicochemical Profiling F->G H Forced Degradation Studies G->H I Data Acceptable? H->I J Advance to Lead Optimization I->J Yes K Redesign or Re-evaluate I->K No

Caption: Logical workflow for physicochemical characterization.

4.2 Signaling Pathway Context

This compound is a common scaffold used in the design of kinase inhibitors. For example, derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication and cell division.[2] The diagram below illustrates a simplified signaling context for a hypothetical inhibitor derived from this scaffold.

G cluster_0 Upstream Regulation cluster_1 Core Pathway cluster_2 Inhibitory Action cluster_3 Downstream Effect A Cell Cycle Signals (e.g., Cyclin E/CDK2) PLK4 PLK4 Kinase A->PLK4 Centrosome Centrosome Duplication PLK4->Centrosome phosphorylates substrates Apoptosis Cell Cycle Arrest & Apoptosis Centrosome->Apoptosis (inhibition leads to) Inhibitor This compound Derivative Inhibitor->PLK4 inhibits

Caption: Simplified PLK4 signaling and point of inhibition.

Summary and Recommendations

This compound is a valuable chemical scaffold with low but measurable aqueous solubility. Due to the limited publicly available data, it is imperative for researchers to perform in-house characterization of its solubility and stability under conditions relevant to their specific assays.

  • For Early-Stage Research: At a minimum, determine kinetic solubility at pH 7.4 and assess the stability of DMSO stock solutions over time. This will prevent issues with compound precipitation in assays and ensure data reproducibility.

  • For Lead Optimization: A full physicochemical profile, including thermodynamic solubility at multiple pH values and a comprehensive forced degradation study, is required. This data is essential for understanding structure-activity relationships (SAR) and guiding the design of compounds with improved drug-like properties.

  • Storage: Based on supplier recommendations, the solid compound should be stored sealed in a dry, dark place at room temperature. DMSO stock solutions should be stored at -20°C or -80°C, and their stability should be periodically verified.

References

The Dawn of a New Therapeutic Frontier: Discovery of Novel 1H-Indazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. This technical guide delves into the discovery and development of a promising new class of compounds: 1H-Indazol-6-amine derivatives. These molecules have demonstrated significant potential in oncology and other therapeutic areas, warranting a comprehensive examination of their synthesis, biological activity, and mechanisms of action. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the current landscape, detailed experimental protocols, and a forward-looking perspective on this exciting class of molecules.

A Privileged Scaffold in Drug Discovery

The 1H-indazole core, a bicyclic aromatic heterocycle, is a versatile scaffold that has been successfully incorporated into a variety of therapeutic agents.[1] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. Notably, derivatives of 1H-indazole have exhibited a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2] The clinical success of indazole-containing drugs such as the anti-cancer agents pazopanib and niraparib underscores the therapeutic potential embedded within this chemical framework.[1][3]

Synthesis and Chemical Exploration

The synthesis of novel this compound derivatives is a critical step in the drug discovery process, enabling the creation of diverse chemical libraries for biological screening. A variety of synthetic strategies have been employed to construct the 1H-indazole core and introduce functional groups at the 6-amino position.

A general and efficient method for the synthesis of 6-substituted amino-1H-indazole derivatives involves the initial synthesis of a core indazole structure, often starting from commercially available materials, followed by functionalization.[4][5] A common synthetic route is outlined in the workflow diagram below.

G cluster_synthesis General Synthetic Workflow start Starting Material (e.g., 6-aminoindazole) reaction1 Acetylation or Reductive Amination start->reaction1 intermediate Intermediate Derivative reaction1->intermediate reaction2 Coupling Reaction (e.g., Suzuki Coupling) intermediate->reaction2 final_product Novel this compound Derivative reaction2->final_product

Caption: A generalized workflow for the synthesis of novel this compound derivatives.

Biological Activity and Therapeutic Potential

A significant body of research has focused on the anti-cancer properties of this compound derivatives. These compounds have demonstrated potent inhibitory activity against a range of cancer cell lines, highlighting their potential as novel oncology therapeutics.

Kinase Inhibition: A Key Mechanism of Action

Many this compound derivatives exert their anti-cancer effects through the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Several key kinase targets have been identified for this class of compounds, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • PDGFR-α (Platelet-Derived Growth Factor Receptor α): Involved in cell growth, proliferation, and survival.

  • c-Kit: A receptor tyrosine kinase implicated in the development of various cancers.

  • FGFR (Fibroblast Growth Factor Receptor): Plays a role in cell proliferation, differentiation, and migration.[6]

The interaction of a this compound derivative with the ATP-binding pocket of a target kinase is a critical determinant of its inhibitory activity. The indazole core often serves as a hinge-binding motif, forming key hydrogen bonds with the kinase backbone.

G cluster_pathway Kinase Inhibition Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, PDGFR-α) growth_factor->receptor phosphorylation Autophosphorylation receptor->phosphorylation inhibitor This compound Derivative inhibitor->receptor Inhibition atp ATP atp->phosphorylation downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) phosphorylation->downstream cellular_response Cellular Response (Proliferation, Angiogenesis) downstream->cellular_response

Caption: Simplified signaling pathway illustrating the inhibition of receptor tyrosine kinases by this compound derivatives.

Quantitative Analysis of Biological Activity

The anti-proliferative activity of novel this compound derivatives is typically quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the biological activity of representative compounds from this class.

Table 1: In Vitro Anti-proliferative Activity of Selected this compound Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)Human colorectal cancer (HCT116)14.3 ± 4.4[4][5]
Compound 7lVEGFR-20.012[7]
Compound 10dCRAF0.0386[7]
Compound 93Human promyelocytic leukemia (HL60)0.0083[6]
Compound 93Human colorectal cancer (HCT116)0.0013[6]
Compound 89Bcr-AblWT0.014[6]
Compound 89Bcr-AblT315I0.45[6]
Compound 89Human chronic myelogenous leukemia (K562)6.50[6]
Compound 127 (entrectinib)Anaplastic lymphoma kinase (ALK)0.012[6]
Compound 2fBreast cancer (4T1)0.23 - 1.15[8]

Table 2: Kinase Inhibitory Activity of Selected 1H-Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 109EGFR T790M5.3[6]
Compound 109EGFR8.3[6]
Compound 98FGFR115.0[6]
Compound 30lPAK19.8[9]

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

General Synthetic Procedure for N-Substituted 1H-Indazol-6-amines

This protocol describes a general method for the synthesis of N-substituted 1H-Indazol-6-amines via reductive amination.

Materials:

  • 6-Aminoindazole

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 6-aminoindazole (1.0 eq) in dichloroethane, add the substituted benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-proliferative Activity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Solubilize the bound dye by adding Tris-base solution to each well.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The discovery of novel this compound derivatives represents a significant advancement in the quest for new therapeutic agents. Their potent anti-cancer activity, particularly through the inhibition of key protein kinases, positions them as a promising class of compounds for further development. The synthetic accessibility and the potential for diverse functionalization of the 1H-indazole scaffold offer a rich platform for lead optimization and the development of next-generation therapeutics.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core will be crucial to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will aid in their rational design and clinical application.

  • In Vivo Efficacy and Safety Assessment: Promising lead compounds should be advanced to in vivo models to evaluate their anti-tumor efficacy, pharmacokinetic profiles, and safety.

  • Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of indazole derivatives suggest that these compounds may also have potential in other therapeutic areas, such as inflammatory and infectious diseases.

References

Methodological & Application

Synthesis of 1H-Indazol-6-amine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols and application notes for the synthesis of 1H-Indazol-6-amine, a key intermediate in the development of pharmacologically active compounds, including anticancer agents.[1][2][3] The primary and most common synthetic route involves the reduction of 6-nitro-1H-indazole.

Overview

This compound is a versatile chemical building block used in medicinal chemistry for the synthesis of a variety of therapeutic candidates.[3] Its structure is a component of compounds investigated for their potential as kinase inhibitors and anticancer agents.[1] The protocols detailed below describe established methods for the preparation of this compound, focusing on the reduction of the corresponding 6-nitro precursor.

Data Presentation

The following table summarizes quantitative data for a common protocol for the synthesis of this compound.

ParameterValueReference
Starting Material 6-nitro-1H-indazole[4][5]
Reagents 10% Palladium on Carbon (Pd/C), Hydrogen (H₂)[4][5]
Solvent Methanol[4][5]
Starting Material Quantity 25 g (0.153 mol)[4][5]
Catalyst Loading 2.0 g[4][5]
Reaction Conditions Hydrogen atmosphere (1 atm), Overnight stirring[4][5]
Product Yield 18.5 g[4]
Percent Yield 94%[4]
Product Appearance Yellow solid[4][5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-nitro-1H-indazole

This protocol outlines the synthesis of this compound via the catalytic hydrogenation of 6-nitro-1H-indazole using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • 6-nitro-1H-indazole

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, combine 25 g (0.153 mol) of 6-nitro-1H-indazole and 2.0 g of 10% Pd/C catalyst in methanol.[4][5]

  • Seal the reaction vessel and introduce a hydrogen atmosphere (1 atm).[4][5]

  • Stir the reaction mixture vigorously overnight at room temperature.[4][5]

  • Upon completion of the reaction (which can be monitored by techniques such as TLC), remove the catalyst by filtration.[4]

  • Concentrate the filtrate using a rotary evaporator to remove the methanol.[4]

  • The resulting product, this compound, is obtained as a yellow solid (18.5 g, 94% yield).[4]

Purification:

If necessary, the product can be further purified by recrystallization from water or ethanol, or by sublimation under vacuum.[4]

Protocol 2: Reduction of 6-nitro-1H-indazole using Iron

An alternative method for the reduction of the nitro group involves the use of iron metal in the presence of an aqueous solution of ammonium chloride.[6]

Materials:

  • 6-nitro-1H-indazole

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Reaction flask with reflux condenser

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a stirred solution of 6-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol and isolate the product.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_of_1H_Indazol_6_amine 6-nitro-1H-indazole 6-nitro-1H-indazole This compound This compound 6-nitro-1H-indazole->this compound reagents H₂, 10% Pd/C Methanol

Caption: Synthesis of this compound from 6-nitro-1H-indazole.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup and Isolation A Combine 6-nitro-1H-indazole, Pd/C, and Methanol B Introduce Hydrogen Atmosphere A->B C Stir Overnight B->C D Filter to Remove Catalyst C->D E Concentrate Filtrate D->E F Obtain this compound E->F

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Use of 1H-Indazol-6-amine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful utilization of 1H-Indazol-6-amine in Suzuki-Miyaura cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via C-C bond formation opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For heteroaromatic amines like this compound, direct participation in the Suzuki reaction is not feasible. A common strategy involves the conversion of the amine to a halide, which then serves as the substrate for the coupling reaction. Furthermore, the presence of the free amino group and the acidic N-H of the indazole ring can interfere with the catalytic cycle. Therefore, protection of these functional groups is crucial for achieving high yields and clean reaction profiles.

This guide outlines a comprehensive workflow, including the halogenation of this compound, protection of the amino and indazole nitrogen, the Suzuki coupling reaction, and final deprotection to yield the desired 6-aryl-1H-indazol-6-amine derivatives.

Overall Synthetic Workflow

The overall strategy for utilizing this compound in Suzuki coupling reactions is depicted below. It involves a four-step process: iodination of the starting material, protection of the reactive amine and indazole nitrogen moieties, the core Suzuki-Miyaura coupling, and the final deprotection step.

A This compound B 6-Iodo-1H-indazol-6-amine A->B Iodination C 1,6-Di-Boc-6-iodo-1H-indazole B->C Di-Boc Protection D 1,6-Di-Boc-6-aryl-1H-indazole C->D Suzuki Coupling E 6-Aryl-1H-indazol-6-amine D->E Deprotection

Caption: Synthetic workflow for the Suzuki coupling of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Iodo-1H-indazol-6-amine

This protocol describes the conversion of the amino group of this compound to an iodo group via a Sandmeyer-type reaction.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Iodine (I₂)

  • Deionized water

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C (ice bath).

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (3.0 eq.) and a catalytic amount of iodine in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Iodo-1H-indazol-6-amine.

Protocol 2: Di-Boc Protection of 6-Iodo-1H-indazol-6-amine

This protocol details the protection of both the indazole N-H and the 6-amino group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 6-Iodo-1H-indazol-6-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-Iodo-1H-indazol-6-amine (1.0 eq.) in anhydrous acetonitrile or THF.

  • Add di-tert-butyl dicarbonate (2.5 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,6-Di-Boc-6-iodo-1H-indazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki coupling of the di-protected 6-iodo-indazole with a variety of arylboronic acids.[1]

Materials:

  • 1,6-Di-Boc-6-iodo-1H-indazole

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 1,6-Di-Boc-6-iodo-1H-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (1,4-dioxane/water, 4:1).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,6-Di-Boc-6-aryl-1H-indazole.

Protocol 4: Deprotection of Di-Boc Protected Indazole

This protocol describes the removal of the Boc protecting groups to yield the final 6-aryl-1H-indazol-6-amine.

Materials:

  • 1,6-Di-Boc-6-aryl-1H-indazole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,6-Di-Boc-6-aryl-1H-indazole (1.0 eq.) in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane/methanol.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[2]

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the final compound by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of N-protected halo-indazoles with various arylboronic acids, based on literature precedents.[1]

EntryHalogenated Indazole DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-5-bromo-1H-indazolePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O80285
2N-Ethyl-5-bromo-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80292
3N-Boc-5-bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O80278
4N-Acetyl-5-bromo-1H-indazole3-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001275
5N-THP-6-iodo-1H-indazole4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O90688

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) R-Pd(II)-I(L)₂ Oxidative\nAddition->Ar-Pd(II)-X(L2) R-I Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'B(OH)₂ (Base) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Logical Relationship of the Synthetic Strategy

This diagram outlines the logical progression from the starting material to the final product, highlighting the key transformations involved.

logical_flow cluster_0 Precursor Preparation cluster_1 Core Reaction cluster_2 Final Product Synthesis Start This compound Halogenation Iodination via Diazonium Salt Start->Halogenation Protection Di-Boc Protection Halogenation->Protection Coupling Suzuki-Miyaura Coupling Protection->Coupling Deprotection Acid-mediated Deprotection Coupling->Deprotection End 6-Aryl-1H-indazol-6-amine Deprotection->End

Caption: Logical workflow of the synthetic strategy.

References

Application Notes and Protocols for N-alkylation of 1H-Indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 1H-Indazol-6-amine, a critical transformation in the synthesis of various biologically active compounds. The regioselectivity of N-alkylation on the indazole scaffold, affording either N1 or N2 isomers, is a significant challenge that is influenced by the choice of reagents and reaction conditions. These protocols offer guidance on achieving different regioselective outcomes.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry. The N-alkylation of indazoles is a common strategy to modulate their physicochemical and pharmacological properties. However, the presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers. The 6-amino substituent on the indazole ring can further influence the electronic properties and reactivity of the molecule. This document outlines both an indirect, two-step method via a 6-nitroindazole intermediate and direct N-alkylation protocols for this compound.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of several factors:

  • Base: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) tend to favor the thermodynamically more stable N1-alkylated product. Weaker bases such as potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to a mixture of N1 and N2 isomers.

  • Solvent: The choice of solvent can influence the solubility of the indazole salt and the nature of the ion pairing, thereby affecting the regioselectivity.

  • Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halide, tosylate) can also play a role in the reaction outcome.

  • Substituents: Electron-donating or withdrawing groups on the indazole ring can alter the nucleophilicity of the N1 and N2 positions. Steric hindrance, particularly from a C7 substituent, can favor N2 alkylation.

Indirect N-Alkylation via 6-Nitroindazole

A documented approach to synthesize N-alkylated 6-aminoindazoles involves the N-alkylation of 6-nitroindazole followed by the reduction of the nitro group. This method has the advantage of avoiding potential side reactions at the 6-amino position during the alkylation step.

Experimental Workflow: Indirect N-Alkylation

G cluster_alkylation Step 1: N-Alkylation cluster_reduction Step 2: Reduction 6-Nitroindazole 6-Nitroindazole Alkylation_Conditions Alkylating Agent (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) 6-Nitroindazole->Alkylation_Conditions React with Isomer_Mixture Mixture of N1 and N2-alkylated 6-Nitroindazoles Alkylation_Conditions->Isomer_Mixture Forms Separation Chromatographic Separation Isomer_Mixture->Separation Separate N1_Nitro N1-alkyl-6-nitroindazole Separation->N1_Nitro Major Isomer N2_Nitro N2-alkyl-6-nitroindazole Separation->N2_Nitro Minor Isomer Reduction_Conditions Reducing Agent (e.g., H2, Pd/C) N1_Nitro->Reduction_Conditions Reduce N2_Nitro->Reduction_Conditions Reduce N1_Amine N1-alkyl-1H-indazol-6-amine Reduction_Conditions->N1_Amine N2_Amine N2-alkyl-2H-indazol-6-amine Reduction_Conditions->N2_Amine G Indazol-6-amine Indazol-6-amine Reaction_Conditions Base Selection Solvent Choice Alkylating Agent Temperature, Time Indazol-6-amine->Reaction_Conditions React under Workup_Purification Workup & Purification (Chromatography) Reaction_Conditions->Workup_Purification Leads to N1_Product N1-alkyl-1H-indazol-6-amine Workup_Purification->N1_Product Isomer 1 N2_Product N2-alkyl-2H-indazol-6-amine Workup_Purification->N2_Product Isomer 2

The Versatility of 1H-Indazol-6-amine: A Key Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold, and specifically its 6-amino derivative, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for utilizing 1H-Indazol-6-amine as a versatile building block in the design and synthesis of novel kinase inhibitors.

Application Notes

This compound offers a unique combination of structural features that make it an ideal starting point for kinase inhibitor development. The indazole ring system can effectively mimic the purine core of ATP, the natural substrate for kinases, allowing it to bind to the highly conserved ATP-binding pocket. The 6-amino group provides a convenient handle for synthetic modification, enabling the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have demonstrated inhibitory activity against a range of kinases implicated in oncology, including Polo-like Kinase 4 (PLK4), Fibroblast Growth Factor Receptors (FGFRs), and p21-activated kinase 1 (PAK1).[4][5][6] For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as highly potent PLK4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[4]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors derived from the 1H-indazole scaffold.

Table 1: Inhibitory Activity of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives against PLK4 [4]

CompoundModificationPLK4 IC50 (nM)MCF-7 Proliferation IC50 (µM)
K01Benzenesulfonamide fragment977.6-
K17Substituted benzene ring0.3-
K22Further modification of solvent-exposed region0.11.3
AxitinibPan-VEGFR inhibitor (Reference)6.5-
CFI-400945Indazole PLK4 inhibitor (Reference)2.8-

Table 2: Antiproliferative Activity of 6-Substituted Amino-1H-indazole Derivatives [7]

CompoundSubstituentHCT116 IC50 (µM)MRC5 IC50 (µM)
9fN-(4-fluorobenzyl)14.3 ± 4.4>100

Table 3: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against PAK1 [5]

CompoundTarget KinaseIC50 (nM)
30lPAK19.8

Experimental Protocols

General Synthesis of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives[5]

This protocol outlines a general procedure for the synthesis of N-(1H-Indazol-6-yl)benzenesulfonamide derivatives, which have shown potent PLK4 inhibitory activity.

Materials:

  • This compound

  • Substituted benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of pyridine and DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the substituted benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Kinase Assay (General Protocol)[8][9]

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)

  • Peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing the kinase and its specific peptide substrate in the kinase buffer.

  • Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30-37 °C for a specified period (e.g., 20-60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)[10][11]

This protocol describes a method to evaluate the antiproliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizations

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound React Reaction with Substituted Moiety Start->React Purify Purification (Chromatography) React->Purify Product Novel Kinase Inhibitor Purify->Product Kinase_Assay In Vitro Kinase Assay Product->Kinase_Assay Cell_Assay Cell-Based Assay Product->Cell_Assay SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Cell_Assay->SAR

Caption: General workflow for the synthesis and evaluation of this compound based kinase inhibitors.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) PAK1 PAK1 RTK->PAK1 Downstream Downstream Effectors PAK1->Downstream PLK4 PLK4 PLK4->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition Inhibitor->PAK1 Inhibition Inhibitor->PLK4 Inhibition

Caption: Simplified signaling pathways targeted by this compound derived kinase inhibitors.

References

Application Notes: 1H-Indazol-6-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Within the paradigm of Fragment-Based Drug Design (FBDD), the 1H-indazole moiety, and specifically derivatives like 1H-Indazol-6-amine, serve as high-value starting points for developing potent and selective inhibitors.[2] This is particularly true for protein kinase inhibitors, where the indazole core can act as a bioisostere for indole or phenol and form critical hydrogen bond interactions with the hinge region of the kinase active site.[2][3] The 6-amino group provides a versatile chemical handle for synthetic elaboration, allowing for fragment "growing" or "linking" strategies to enhance binding affinity and selectivity.[4][5]

The FBDD approach leverages the high "hit rate" of small, low-complexity molecules (<300 Da) to efficiently explore the chemical space of a biological target.[4] These initial fragment hits, though often exhibiting weak binding (in the high µM to mM range), bind efficiently and can be optimized into potent lead compounds.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase frag_lib Fragment Library (~10³ compounds) screening Biophysical Screening (NMR, DSF, SPR, etc.) frag_lib->screening hits Validated Hits (μM to mM Affinity) screening->hits sbd Structure-Based Design (X-ray, NMR, Modeling) hits->sbd Hit-to-Lead optimization Fragment Evolution (Growing / Linking) sbd->optimization lead Lead Compound (nM Affinity) optimization->lead

Figure 1. General workflow for Fragment-Based Drug Design (FBDD).

Applications & Quantitative Data

Derivatives of this compound have been successfully employed as fragments to develop potent inhibitors against several important protein kinase targets implicated in oncology and other diseases. The amino group at the 6-position serves as a key vector for synthetic modification to improve potency and selectivity.

Targeting the PI3K/PDK1/AKT Signaling Pathway

The PI3K/PDK1/AKT pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth; its hyperactivation is a hallmark of many human cancers.[6][7] Phosphoinositide-Dependent Kinase-1 (PDK1) is a master kinase that activates AKT and other AGC kinases, making it an attractive target for cancer therapy.[8][9] Fragment-based approaches using an indazole core have led to the discovery of potent PDK1 inhibitors.[10]

PDK1_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) AKT->Downstream Activates Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor Indazole-based Inhibitor Inhibitor->PDK1 Inhibits

Figure 2. Simplified PDK1/AKT signaling pathway targeted by indazole-based inhibitors.

Targeting Other Kinases

The versatility of the 1H-indazole scaffold has been demonstrated in the development of inhibitors for a range of other kinases, including AXL, PAK1, and FGFR.

  • AXL Kinase: A receptor tyrosine kinase in the TAM family, AXL's upregulation is associated with poor prognosis and drug resistance in many cancers. Its signaling impacts cell survival, migration, and proliferation through pathways like PI3K/AKT and MAPK/ERK.[11][12][13]

  • PAK1 Kinase: p21-activated kinase 1 (PAK1) is linked to tumor progression, migration, and invasion.[14]

  • FGFR: Fibroblast growth factor receptors are key players in cell proliferation and differentiation, and their aberrant activation is linked to cancer.[1]

Summary of Inhibitory Activities

The following table summarizes quantitative data for various anticancer agents derived from 1H-indazole scaffolds, illustrating the evolution from initial hits to potent inhibitors.

Compound Class/DerivativeTarget KinaseReported Activity (IC₅₀)Cell Line (for cellular activity)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amineNot Specified14.3 µM (antiproliferative)HCT116 (colorectal)[15]
1H-benzo[d]imidazol-2-yl)-1H-indazol (Cmpd 32)PDK180 nM-[10]
1H-benzo[d]imidazol-2-yl)-1H-indazol (Cmpd 35)PDK194 nM-[10]
1H-indazole-3-carboxamide (Cmpd 30l)PAK19.8 nM-[14]
1H-indazol-3-amine derivative (Cmpd 89)Bcr-AblT315I0.45 µMK562 (leukemia)[1]
Piperazine-indazole hybrid (Cmpd 6o)Not Specified5.15 µM (antiproliferative)K562 (leukemia)[3][16]

Fragment Optimization Strategies

Once a fragment hit like this compound is identified and its binding mode is determined (typically by X-ray crystallography), the next step is to increase its affinity. Two common strategies are employed:

  • Fragment Growing : This involves adding chemical substituents to the core fragment to make new interactions with unoccupied pockets of the binding site.[4][5][17]

  • Fragment Linking : This strategy is used when two different fragments are found to bind in adjacent pockets. A chemical linker is designed to connect them into a single, higher-affinity molecule.[18][19]

Fragment_Evolution cluster_strat Optimization Strategies frag Initial Fragment Hit (e.g., this compound) Kd ~ 1 mM growing Fragment Growing (Add R-groups for new interactions) frag->growing linking Fragment Linking (Connect to adjacent fragment) frag->linking lead Optimized Lead Kd ~ 10 nM growing->lead linking->lead Screening_Cascade start Fragment Library dsf Primary Screen: Differential Scanning Fluorimetry (DSF) start->dsf High-Throughput nmr Hit Validation: NMR Spectroscopy (e.g., WaterLOGSY, HSQC) dsf->nmr Preliminary Hits itc Affinity & Thermo: Isothermal Titration Calorimetry (ITC) nmr->itc Validated Hits xray Structural Studies: X-ray Crystallography itc->xray Prioritized Hits validated_hits Validated & Characterized Hits xray->validated_hits

References

Application Notes and Protocols for the Synthesis and Evaluation of 1H-Indazol-6-amine Derivatives in Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and anticancer evaluation of 1H-Indazol-6-amine derivatives. The indazole scaffold is a prominent feature in numerous small-molecule anticancer agents, and derivatives of this compound have demonstrated significant potential in preclinical studies. These compounds have been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, often through the modulation of key signaling pathways involved in cell cycle progression and apoptosis.[1][2][3][4] This guide offers detailed protocols for synthesis and biological evaluation, alongside data presentation and visualization to support researchers in this promising area of drug discovery.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented to allow for easy comparison of cytotoxic potency.

Table 1: IC50 Values (µM) of N-substituted this compound Derivatives [1][2]

CompoundHCT116 (Colon)A549 (Lung)SK-HEP-1 (Liver)SNU-638 (Gastric)MRC5 (Normal Lung)
9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) 14.3 ± 4.4--->100
Etoposide (Control) -----

Data presented as mean ± standard deviation from multiple experiments.

Table 2: IC50 Values (µM) of N-substituted 1,3-dimethyl-1H-Indazol-6-amine Derivatives [5][6][7]

CompoundHCT116 (Colon)A549 (Lung)SK-HEP-1 (Liver)SNU-638 (Gastric)MDA-MB-231 (Breast)MRC5 (Normal Lung)
36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) 0.4 ± 0.30.7-1.0-11.8
29 -1.3-1.5--
30 -1.1-1.3--
34 -1.0-1.2->20
37 -0.8-0.7->20
22 ----->20
Etoposide (Control) ------

Data presented as mean ± standard deviation where available.

Table 3: IC50 Values (µM) of other Indazole Derivatives [8][9]

CompoundA549 (Lung)K562 (Leukemia)PC-3 (Prostate)Hep-G2 (Liver)HEK-293 (Normal Kidney)
6o -5.15--33.2
Doxorubicin (Control) -----

Data presented for the most promising compound from the study.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent evaluation for anticancer activity.

Protocol 1: General Synthesis of N-substituted this compound Derivatives

This protocol outlines a common synthetic route involving reductive amination.[1][2]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DCM and MeOH.

  • Add the substituted benzaldehyde (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted this compound derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][2]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, SK-HEP-1, SNU-638)

  • Normal human cell line for selectivity assessment (e.g., MRC5)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized indazole derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized indazole derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Add Tris base solution to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of indazole derivatives on the cell cycle distribution of cancer cells.[5][7]

Materials:

  • Cancer cell line of interest

  • Synthesized indazole derivative

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, cold

  • Flow cytometer

Procedure:

  • Treat cancer cells with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence of the PI-stained DNA.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay determines if the synthesized compounds induce programmed cell death (apoptosis) in cancer cells.[8][9]

Materials:

  • Cancer cell line of interest

  • Synthesized indazole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the indazole derivative at various concentrations for a defined period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate key processes and pathways relevant to the synthesis and evaluation of this compound derivatives for anticancer studies.

Synthesis_Workflow Start Start: this compound & Aldehyde Synthesis Reductive Amination Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Compound Pure this compound Derivative Characterization->Compound Bioassays Anticancer Evaluation Compound->Bioassays SRB SRB Assay (Cytotoxicity) Bioassays->SRB CellCycle Cell Cycle Analysis Bioassays->CellCycle Apoptosis Apoptosis Assay Bioassays->Apoptosis Data Data Analysis (IC50, Mechanism) SRB->Data CellCycle->Data Apoptosis->Data End Lead Compound Identification Data->End

Caption: Experimental workflow from synthesis to anticancer evaluation.

Cell_Cycle_Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Indazole This compound Derivative (e.g., 36) Arrest G2/M Arrest Indazole->Arrest Arrest->G2 Apoptosis_Pathway Indazole This compound Derivative (e.g., 6o) p53 p53 Activation Indazole->p53 Bcl2 Bcl-2 Family Modulation Indazole->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2->Bax Bcl2_anti Bcl-2 (Anti-apoptotic) Downregulation Bcl2->Bcl2_anti Caspase Caspase Activation Bax->Caspase Bcl2_anti->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for the Functionalization of the 1H-Indazol-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the 1H-Indazol-6-amine scaffold. This versatile heterocyclic compound is a key building block in medicinal chemistry, with its derivatives showing significant potential as therapeutic agents, particularly in oncology. The protocols outlined below cover key synthetic transformations, including N-alkylation, reductive amination, acetylation, and palladium-catalyzed cross-coupling reactions.

Introduction

The 1H-indazole core is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[1] The 6-amino group of the this compound scaffold provides a crucial handle for introducing diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) to develop novel drug candidates. Functionalization at this position can significantly impact the pharmacological properties of the resulting molecules.

Data Presentation: Quantitative Overview of Functionalization Reactions

The following tables summarize typical reaction conditions and yields for various functionalization reactions of the this compound scaffold and its derivatives.

Table 1: N-Alkylation of 1H-Indazole Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
n-Pentyl bromideNaHTHF0 to rt->99 (N-1 selectivity)[2]
n-Pentyl bromideK₂CO₃DMF202465 (N-1)[3]
Methyl iodideNaHMDSTHF---[4]
Alkyl HalidesCs₂CO₃DMF--50-95[5]

Table 2: Reductive Amination of this compound

Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-FluorobenzaldehydeNaBH(OAc)₃1,2-Dichloroethanert1285[6]

Table 3: Acetylation of Amines

SubstrateAcetylating AgentCatalyst/SolventTemperature (°C)TimeYield (%)Reference
AnilineAcetic anhydrideVinegarrt-High[7]
General AminesAcetic anhydrideSolvent-free60ShortHigh[6]

Table 4: Buchwald-Hartrig Amination of 6-Bromo-1H-indazole

| Amine Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | Primary Amines | BrettPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 75-95 |[7] | | Secondary Amines | RuPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 80-98 |[7] |

Table 5: Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives

Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Arylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/Water80-1402-12Good to Excellent[8]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[9]
2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802Good[9]

Experimental Protocols

N-Alkylation of the Indazole Ring

N-alkylation of the 1H-indazole ring can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by the choice of base, solvent, and substituents on the indazole core.[3]

Protocol for N1-Selective Alkylation:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add this compound (1.0 equivalent) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N1-alkylated indazole.[2]

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 1H_Indazol_6_amine This compound Reaction_Vessel Reaction under Inert Atmosphere 1H_Indazol_6_amine->Reaction_Vessel Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Vessel NaH Sodium Hydride (Base) NaH->Reaction_Vessel THF Anhydrous THF (Solvent) THF->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product N1-Alkylated This compound Purification->Product

Reductive Amination of the 6-Amino Group

Reductive amination is a versatile method for introducing substituents to the 6-amino position by reacting it with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

Protocol for Reductive Amination:

  • To a solution of this compound (1.0 equivalent) and a selected aldehyde or ketone (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane or methanol, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

  • The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the N-substituted this compound.[6]

Reductive_Amination_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 1H_Indazol_6_amine This compound Reaction_Vessel Stir at Room Temperature 1H_Indazol_6_amine->Reaction_Vessel Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction_Vessel Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reaction_Vessel Solvent 1,2-Dichloroethane Solvent->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Substituted This compound Purification->Product

Acetylation of the 6-Amino Group

Acetylation is a straightforward method to introduce an acetyl group to the 6-amino functionality, which can serve as a protecting group or as a key structural motif in the final compound.

Protocol for Acetylation:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like acetic acid or perform the reaction neat.

  • Add acetic anhydride (1.5 equivalents) to the mixture.

  • The reaction can be catalyzed by a weak acid like vinegar.[7]

  • Stir the mixture at room temperature or gently heat to 60 °C until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is diluted with water, and the precipitated product is collected by filtration.

  • The solid is washed with water and a small amount of cold ethanol and then dried to afford the N-acetyl-1H-indazol-6-amine.

Buchwald-Hartwig Amination of 6-Halo-1H-Indazole Derivatives

For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination of a 6-halo-1H-indazole precursor is a powerful method.

Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried Schlenk tube, combine 6-bromo-1H-indazole (1.0 equivalent), the desired primary or secondary amine (1.2 equivalents), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Seal the tube and heat the reaction mixture to 65 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by silica gel column chromatography.[7]

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 6_Bromo_Indazole 6-Bromo-1H-indazole Reaction_Vessel Heat at 65°C under Inert Atmosphere 6_Bromo_Indazole->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Catalyst Pd Precatalyst/Ligand Catalyst->Reaction_Vessel Base LiHMDS Base->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Quenching Quench with NH₄Cl Reaction_Vessel->Quenching Extraction Extract with EtOAc Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product 6-Amino-1H-indazole Derivative Purification->Product

Suzuki-Miyaura Coupling of 6-Halo-1H-Indazole Derivatives

The Suzuki-Miyaura coupling is an effective method for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the 6-position of the indazole ring.

Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 6-bromo-1H-indazol-6-amine (1.0 equivalent), the desired aryl- or heteroarylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Add a solvent system, commonly a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the mixture to 80-140 °C for 2-12 hours, with reaction progress monitored by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the 6-substituted-1H-indazol-6-amine.[8]

Signaling Pathways and Biological Relevance

Derivatives of the this compound scaffold have been extensively investigated as inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Key signaling pathways targeted by these compounds include:

  • VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical regulator of angiogenesis. Inhibition of VEGFR signaling can block the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]

  • c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in cancer, promoting tumor growth, invasion, and metastasis.

  • AXL Signaling: The AXL receptor tyrosine kinase is implicated in tumor progression and the development of drug resistance.

The diagrams below illustrate these key signaling pathways.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation GAB1 GAB1 cMet->GAB1 Recruitment STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion STAT3->Invasion

AXL_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binding & Dimerization PI3K PI3K AXL->PI3K Activation ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Survival Cell Survival & Proliferation mTOR->Survival ERK->Survival Resistance Drug Resistance STAT3->Resistance NFkB->Resistance

References

Application Notes and Protocols for the Scale-Up Synthesis of 1H-Indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scalable synthesis of 1H-Indazol-6-amine, a key building block in the development of various pharmaceutical compounds, including kinase inhibitors for cancer therapy.[1][2] The primary synthetic route discussed involves the preparation of the precursor, 6-nitro-1H-indazole, followed by the reduction of the nitro group to the desired amine. Two effective and scalable methods for the nitro reduction are presented: catalytic hydrogenation and iron-mediated reduction. This guide includes comprehensive experimental protocols, a comparative analysis of the reduction methods, safety considerations for large-scale reactions, and visual workflows to ensure clarity and successful implementation.

Synthetic Strategy Overview

The scalable synthesis of this compound is a two-stage process. The first stage involves the synthesis of the intermediate, 6-nitro-1H-indazole, from a commercially available starting material. The second, and final, stage is the reduction of the 6-nitro group to afford the target 6-aminoindazole.

G cluster_0 Stage 1: Synthesis of 6-Nitro-1H-indazole cluster_1 Stage 2: Reduction to this compound 6-Nitroindole 6-Nitroindole 6-Nitro-1H-indazole-3-carbaldehyde 6-Nitro-1H-indazole-3-carbaldehyde 6-Nitroindole->6-Nitro-1H-indazole-3-carbaldehyde NaNO2, HCl 6-Nitro-1H-indazole 6-Nitro-1H-indazole 6-Nitro-1H-indazole-3-carbaldehyde->6-Nitro-1H-indazole Oxidation/Decarboxylation (Implied) This compound This compound 6-Nitro-1H-indazole->this compound Reduction

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 6-Nitro-1H-indazole

A reliable method for the preparation of 6-Nitro-1H-indazole involves the nitrosation of 6-nitroindole.[3][4]

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole from 6-Nitroindole

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
6-NitroindoleC₈H₆N₂O₂162.15
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (2N)HCl36.46
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Ethyl AcetateC₄H₈O₂88.11
BrineNaCl(aq)-
Magnesium SulfateMgSO₄120.37
Deionized WaterH₂O18.02

Procedure:

  • Preparation of the Nitrosating Agent: In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve sodium nitrite in deionized water at 0 °C. Slowly add 2N aqueous hydrochloric acid to the solution while maintaining the temperature at 0 °C. Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes. Add N,N-dimethylformamide (DMF) to the mixture.[3]

  • Reaction with 6-Nitroindole: In a separate flask, prepare a solution of 6-nitroindole in DMF. Add the 6-nitroindole solution dropwise to the nitrosating agent mixture at 0 °C.[3]

  • Reaction Progression and Work-up: Heat the reaction mixture to 80 °C and stir for 6 hours. Upon completion (monitored by TLC), cool the mixture to room temperature. Extract the product with ethyl acetate. Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 6-Nitro-1H-indazole.

Stage 2: Scale-Up Reduction of 6-Nitro-1H-indazole

The reduction of the nitro group is the final and critical step in the synthesis of this compound. Below are two scalable protocols.

Method A: Catalytic Hydrogenation

This method is highly efficient and provides a high yield of the product.

ParameterValue
Starting Material6-Nitro-1H-indazole (25 g, 0.153 mol)
Catalyst10% Palladium on Carbon (2.0 g)
SolventMethanol
Hydrogen Pressure1 atm (balloon) or higher in a reactor
Reaction TimeOvernight
Product Yield18.5 g
Molar Yield94%
Purity (typical)>98% (after recrystallization)

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
6-Nitro-1H-indazoleC₇H₅N₃O₂163.13
10% Palladium on CarbonPd/C-
MethanolCH₃OH32.04
Hydrogen GasH₂2.02
Celite®--

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation reactor, suspend 6-nitro-1H-indazole and 10% Pd/C in methanol.

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen (initially to 1 atm, can be increased for faster reaction) and stir the mixture vigorously overnight at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield this compound as a solid. The crude product can be further purified by recrystallization from water or ethanol.[3][5]

Scaling up catalytic hydrogenation reactions requires strict safety protocols due to the use of flammable hydrogen gas and pyrophoric catalysts.

  • Hydrogen Handling: Ensure the hydrogenation area is well-ventilated and free of ignition sources. Use a properly functioning fume hood. All equipment should be grounded to prevent static discharge.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. The filter cake should be kept wet with water or solvent.

  • Pressure and Equipment: Use a reactor that is rated for the intended pressure. Regularly inspect the reactor for any signs of wear or damage. A blast shield should be used for high-pressure reactions.

  • Inert Atmosphere: Always purge the reactor with an inert gas before introducing hydrogen and after the reaction is complete to remove any oxygen.

Method B: Iron-Mediated Reduction

This method provides a cost-effective and scalable alternative to catalytic hydrogenation.

ParameterValue
Starting Material6-Nitro-1H-indazole (1.0 equivalent)
Reducing AgentIron Powder (5.0 equivalents)
AdditiveAmmonium Chloride (4.0 equivalents)
SolventEthanol/Water mixture
Reaction TemperatureReflux (approx. 80-90 °C)
Reaction Time2-4 hours
Product YieldModerate to Good
Purity (typical)>95% (after work-up and purification)

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
6-Nitro-1H-indazoleC₇H₅N₃O₂163.13
Iron PowderFe55.85
Ammonium ChlorideNH₄Cl53.49
EthanolC₂H₅OH46.07
WaterH₂O18.02
Celite®--

Procedure:

  • Reaction Setup: To a stirred solution of 6-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with a suitable organic solvent. The combined organic layers are then dried and concentrated to yield this compound. Further purification can be achieved by recrystallization.

Comparative Analysis of Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C)Iron-Mediated Reduction
Yield High (typically >90%)Moderate to Good (typically 70-85%)
Purity Generally very high, clean reaction profile.Can have inorganic byproducts requiring thorough removal.
Scalability Highly scalable, but requires specialized pressure equipment.Easily scalable with standard reaction vessels.
Cost Higher initial cost due to palladium catalyst.Lower cost of reagents (iron and ammonium chloride).
Safety Requires careful handling of hydrogen gas and pyrophoric catalyst.Generates less hazardous byproducts.
Environmental Impact Palladium is a heavy metal; catalyst recovery is important.Iron salts are generally less toxic.

Visualized Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Charge Reactor with 6-Nitro-1H-indazole, Solvent, and Catalyst/Reagent B Introduce Hydrogen (Method A) or Heat to Reflux (Method B) A->B C Monitor Reaction by TLC/HPLC B->C D Cool Reaction Mixture C->D Reaction Complete E Filter to Remove Catalyst/Iron Salts D->E F Concentrate Filtrate E->F G Recrystallization F->G H Dry Final Product G->H Final Product:\nthis compound Final Product: This compound H->Final Product:\nthis compound

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The protocols described provide robust and scalable methods for the synthesis of this compound. The choice between catalytic hydrogenation and iron-mediated reduction will depend on the available equipment, budget, and safety infrastructure. For high-purity and high-yield requirements, catalytic hydrogenation is the preferred method, provided that appropriate safety measures are in place. The iron-mediated reduction offers a viable, lower-cost alternative that is also amenable to large-scale production. Careful planning and adherence to the outlined procedures will ensure the successful and safe synthesis of this important pharmaceutical intermediate.

References

Application of 1H-Indazol-6-amine in the Synthesis of Potent PLK4 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[1][2] Overexpression of PLK4 has been observed in a variety of human cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[2][3][4] This makes PLK4 a compelling target for the development of novel anticancer therapeutics. The 1H-indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, and derivatives of 1H-indazol-6-amine are key intermediates in the synthesis of potent and selective PLK4 inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of such inhibitors.

Data Presentation: In Vitro Activity of Indazole-Based PLK4 Inhibitors

The following tables summarize the in vitro enzymatic and antiproliferative activities of representative PLK4 inhibitors derived from this compound precursors.

Table 1: Enzymatic Inhibition of PLK4 by N-(1H-indazol-6-yl)benzenesulfonamide Derivatives [5][6]

Compound IDR1 GroupPLK4 IC50 (nM)
K01H977.6
K174-Cl0.3
K22 4-CF30.1

Table 2: Antiproliferative Activity of Compound K22 [5][6]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.3

Table 3: Enzymatic Inhibition of PLK4 by (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives [7]

Compound IDAryl GroupPLK4 IC50 (nM)
14aPhenyl74.9
14i 2-pyridyl<1
14l3-pyridyl4.3
14m4-pyridyl6.8

Table 4: Antiproliferative Activity of Compound 14i [7]

Cell LineCancer TypeIC50 (µM)
MDA-MB-468PTEN-deficient Breast Cancer1.8
MDA-MB-231PTEN-wild type Breast Cancer3.5

Experimental Protocols

General Synthetic Scheme for N-(1H-indazol-6-yl)benzenesulfonamide Derivatives

A general synthetic route to N-(1H-indazol-6-yl)benzenesulfonamide-based PLK4 inhibitors starts with the protection of the indazole nitrogen, followed by a coupling reaction with a substituted benzenesulfonyl chloride, and subsequent deprotection.

Detailed Protocol for the Synthesis of Compound K22[5][6]

Step 1: Synthesis of 6-nitro-1H-indazole Detailed procedures for the synthesis of the starting material, 6-nitro-1H-indazole, are widely available in the chemical literature.

Step 2: Protection of 6-nitro-1H-indazole To a solution of 6-nitro-1H-indazole in an appropriate solvent, add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC. The protected intermediate is then isolated and purified.

Step 3: Reduction of the Nitro Group The protected 6-nitro-1H-indazole is dissolved in a solvent such as ethanol, and a reducing agent (e.g., palladium on carbon under a hydrogen atmosphere or iron powder in the presence of ammonium chloride) is added. The reaction is stirred until the reduction of the nitro group to an amine is complete. The product, a protected this compound, is then purified.

Step 4: Sulfonylation The protected this compound is dissolved in a suitable solvent (e.g., pyridine or dichloromethane) and cooled in an ice bath. The desired substituted benzenesulfonyl chloride (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride for K22) is added portion-wise. The reaction is stirred at room temperature until completion. The resulting protected N-(1H-indazol-6-yl)benzenesulfonamide is then isolated.

Step 5: Deprotection The protecting group is removed under appropriate conditions. For example, a Boc protecting group can be removed by treatment with trifluoroacetic acid in dichloromethane. The final product, such as compound K22, is then purified by column chromatography or recrystallization.[5]

General Synthetic Scheme for (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

The synthesis of this class of inhibitors involves a key Heck coupling reaction between a halogenated indazole derivative and a vinyl-substituted aryl or heteroaryl compound.

Detailed Protocol for the Synthesis of Compound 14i[7]

Step 1: Synthesis of 6-bromo-3-iodo-1H-indazole This starting material can be synthesized from commercially available precursors following established literature procedures.

Step 2: Protection of 6-bromo-3-iodo-1H-indazole The indazole nitrogen of 6-bromo-3-iodo-1H-indazole is protected, for instance, with a tetrahydropyranyl (THP) group, to yield 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 3: Heck Coupling The protected 6-bromo-3-iodo-1H-indazole is subjected to a Heck coupling reaction with 2-vinylpyridine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent mixture like DME/H2O. This step selectively forms the vinyl linkage at the 3-position of the indazole.

Step 4: Suzuki Coupling The resulting (E)-6-bromo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is then used in a Suzuki coupling reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. This reaction is catalyzed by a palladium catalyst (e.g., Pd(dppf)Cl2) in the presence of a base to introduce the 2-aminopyrimidine moiety at the 6-position of the indazole.

Step 5: Deprotection The final step involves the removal of the THP protecting group, typically under acidic conditions (e.g., using HCl in methanol), to yield the final product, compound 14i.[7]

Visualizations

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects PLK4_mRNA PLK4 mRNA PLK4_Protein PLK4 Protein PLK4_mRNA->PLK4_Protein Translation PLK4_Protein->PLK4_Protein SCF_Complex SCF Complex (E3 Ligase) PLK4_Protein->SCF_Complex Recognition of Phosphorylated PLK4 Proteasome Proteasome PLK4_Protein->Proteasome Degradation Centriole_Duplication Centriole Duplication PLK4_Protein->Centriole_Duplication Phosphorylates substrates (e.g., STIL, SAS-6) Apoptosis Apoptosis PLK4_Protein->Apoptosis Inhibition leads to SCF_Complex->PLK4_Protein Ubiquitination Centrosome_Amplification Centrosome Amplification (in Cancer) Centriole_Duplication->Centrosome_Amplification Overactivation Mitotic_Defects Mitotic Defects Centrosome_Amplification->Mitotic_Defects Genomic_Instability Genomic Instability Mitotic_Defects->Genomic_Instability Tumor_Growth Tumor Growth Genomic_Instability->Tumor_Growth PLK4_Inhibitor PLK4 Inhibitor (e.g., K22, 14i) PLK4_Inhibitor->PLK4_Protein Inhibition Synthesis_Workflow cluster_synthesis Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide PLK4 Inhibitors Start 6-nitro-1H-indazole Protection Protection of Indazole Nitrogen Start->Protection 1. Boc2O, Et3N Reduction Nitro Group Reduction to Amine Protection->Reduction 2. H2, Pd/C Sulfonylation Sulfonylation with ArSO2Cl Reduction->Sulfonylation 3. 4-(CF3)C6H4SO2Cl, Pyridine Deprotection Deprotection of Indazole Nitrogen Sulfonylation->Deprotection 4. TFA, DCM Final_Product Final PLK4 Inhibitor (e.g., K22) Deprotection->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1H-Indazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of a 6-nitro-1H-indazole precursor. This transformation is reliable and can be achieved through several reduction methods, including catalytic hydrogenation, or using metal reagents like tin(II) chloride or iron in an acidic medium.[1][2][3]

Q2: I am having trouble with the synthesis of the 6-nitro-1H-indazole precursor. What are the common challenges?

A2: A common route to 6-nitro-1H-indazole involves the diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.[4][5] Key challenges in this step include:

  • Low Yields: Incomplete diazotization or side reactions can lead to lower than expected yields. Careful control of temperature and the rate of reagent addition is crucial.[4]

  • Formation of Tarry Byproducts: Overheating during diazotization can lead to decomposition and the formation of tarry substances, which can complicate purification.[4]

  • Impurity Profile: The purity of the starting aniline derivative is critical. Impurities in the starting material can carry through to the final product.

Q3: What are the typical impurities I might encounter in the final this compound product?

A3: Potential impurities in the final product can include:

  • Unreacted 6-nitro-1H-indazole: Incomplete reduction will leave residual starting material.

  • Intermediates from nitro reduction: Depending on the reduction method and conditions, intermediates such as nitroso or hydroxylamine derivatives may be present.[1]

  • Metal residues: If using tin or iron reagents, residual metal salts can contaminate the product if the workup is not thorough.

  • Isomeric byproducts: If the synthesis of the indazole core is not well-controlled, other isomers may form.

Q4: How can I purify the final this compound?

A4: Purification of this compound typically involves the following methods:

  • Aqueous workup: After the reaction, an aqueous workup is essential to remove inorganic salts and other water-soluble impurities. For amines, washing with a dilute acid solution can help remove basic impurities, while a basic wash can remove acidic impurities.

  • Column chromatography: Silica gel column chromatography is a common and effective method for separating the desired amine from unreacted starting materials and side products.[6][7]

  • Recrystallization: Recrystallization from a suitable solvent system can be used to obtain highly pure crystalline this compound.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) - Use fresh, high-quality catalyst (e.g., Pd/C). - Ensure the catalyst has not been exposed to air or moisture for extended periods. - Consider using a different catalyst or increasing the catalyst loading.
Poor Quality Reducing Agent (Metal Reductions) - For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), use finely powdered and, if necessary, activated metal.[1] - Ensure reagents like tin(II) chloride are not old or decomposed.
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time or moderately increase the temperature if the reaction is sluggish.[1]
Poor Solubility of Starting Material - Ensure the 6-nitro-1H-indazole is fully dissolved in the reaction solvent. - Consider using a co-solvent system (e.g., ethanol/water) to improve solubility.[1]
Problem 2: Formation of Side Products
Possible Cause Troubleshooting Steps
Partial Reduction of the Nitro Group - The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). Incomplete reaction can lead to their presence in the final product.[1] - Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[1]
Formation of Azoxy or Azo Compounds - Overheating during the reduction, especially with metal/acid methods, can promote the formation of dimeric species like azoxy and azo compounds.[1] - Maintain careful temperature control throughout the reaction.
Reduction of Other Functional Groups - If your 6-nitro-1H-indazole precursor contains other reducible functional groups (e.g., aldehydes, ketones, esters), they may also be reduced depending on the chosen method. - Catalytic hydrogenation can be less selective. Metal reductions in acidic media (e.g., SnCl₂, Fe) are often more chemoselective for the nitro group.[8]

Experimental Protocols

Synthesis of 6-Nitro-1H-indazole

A common precursor for this compound is 6-nitro-1H-indazole. A representative synthesis starts from 2-methyl-5-nitroaniline.

Reaction: Diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.

Procedure:

  • Dissolve 2-methyl-5-nitroaniline in glacial acetic acid.[4]

  • Cool the solution to 15-20°C.[4]

  • Add a solution of sodium nitrite in water in one portion. The temperature should be kept below 25°C.[4]

  • Stir the mixture for a short period and then allow it to stand at room temperature for several days to ensure complete cyclization.[4]

  • Concentrate the solution under reduced pressure.

  • Dilute the residue with water to precipitate the crude product.[4]

  • Collect the solid by filtration and purify by chromatography.

A reported yield for a similar synthesis of 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline is around 40.5%.[5]

Reduction of 6-Nitro-1H-indazole to this compound

Below are protocols for three common methods for the reduction of the nitro group.

Method 1: Catalytic Hydrogenation

Parameter Value
Reagents 6-nitro-1H-indazole, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂)
Solvent Methanol or Ethanol
Temperature Room Temperature
Reaction Time Typically overnight
Reported Yield ~94%[3]

Procedure:

  • Dissolve 6-nitro-1H-indazole in methanol.

  • Add 10% Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature overnight.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

Parameter Value
Reagents 6-nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl)
Solvent Ethanol or 2-methoxyethyl ether
Temperature 0°C to reflux
Reaction Time 15 minutes to several hours
Reported Yield High (a similar reduction of 3-methyl-6-nitroindazole gave a 92% yield of the HCl salt)[5]

Procedure:

  • Suspend 6-nitro-1H-indazole in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise at 0°C.

  • After the addition, the reaction mixture can be stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a strong base (e.g., NaOH solution) to precipitate the tin salts.

  • Filter the mixture to remove the inorganic solids.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.

Method 3: Reduction with Iron (Fe) in Acidic Medium

Parameter Value
Reagents 6-nitro-1H-indazole, Iron powder, Acetic Acid or Ammonium Chloride
Solvent Ethanol/Water mixture or Acetic Acid
Temperature Reflux
Reaction Time 2-4 hours
Reported Yield 75-90%[9]

Procedure:

  • To a solution of 6-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and filter it through celite to remove the iron residues.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the remaining aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify as required.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction to Amine cluster_purification Purification 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Diazotization Diazotization 2-Methyl-5-nitroaniline->Diazotization NaNO2, Acetic Acid 6-Nitro-1H-indazole 6-Nitro-1H-indazole Diazotization->6-Nitro-1H-indazole Reduction_Methods Reduction Method 6-Nitro-1H-indazole->Reduction_Methods Catalytic_Hydrogenation Catalytic_Hydrogenation Reduction_Methods->Catalytic_Hydrogenation H2, Pd/C SnCl2_Reduction SnCl2_Reduction Reduction_Methods->SnCl2_Reduction SnCl2, HCl Fe_Reduction Fe_Reduction Reduction_Methods->Fe_Reduction Fe, Acid This compound This compound Catalytic_Hydrogenation->this compound SnCl2_Reduction->this compound Fe_Reduction->this compound Workup Workup This compound->Workup Purification_Technique Purification Workup->Purification_Technique Column_Chromatography Column_Chromatography Purification_Technique->Column_Chromatography Recrystallization Recrystallization Purification_Technique->Recrystallization Pure_Product Pure_Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent/Catalyst Activity and Quality Start->Check_Reagents Reagents_OK Reagents are Active Check_Reagents->Reagents_OK Yes Reagents_Bad Reagents are Inactive/ Poor Quality Check_Reagents->Reagents_Bad No Check_Conditions Optimize Reaction Conditions Conditions_OK Conditions are Optimal Check_Conditions->Conditions_OK Yes Conditions_Bad Suboptimal Conditions Check_Conditions->Conditions_Bad No Check_Solubility Assess Starting Material Solubility Solubility_OK Good Solubility Check_Solubility->Solubility_OK Yes Solubility_Bad Poor Solubility Check_Solubility->Solubility_Bad No Reagents_OK->Check_Conditions Replace_Reagents Use Fresh Reagents/ Catalyst Reagents_Bad->Replace_Reagents Conditions_OK->Check_Solubility Modify_Conditions Increase Temperature/ Reaction Time Conditions_Bad->Modify_Conditions End Reaction Improved Solubility_OK->End Change_Solvent Use Co-solvent/ Different Solvent Solubility_Bad->Change_Solvent Replace_Reagents->Start Modify_Conditions->Start Change_Solvent->Start

References

Technical Support Center: Optimizing Reactions with 1H-Indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and address common challenges in reactions involving 1H-Indazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical yields?

A1: The most prevalent method for synthesizing this compound is the reduction of 6-nitro-1H-indazole. This transformation is a critical step and can be achieved through several reliable methods, with yields varying depending on the chosen reducing agent and reaction conditions.

Q2: What are the key challenges and side reactions to consider during the synthesis of this compound?

A2: The primary challenges in the synthesis of this compound from 6-nitro-1H-indazole revolve around ensuring complete reduction of the nitro group while avoiding over-reduction or formation of impurities. In subsequent functionalization reactions, such as palladium-catalyzed cross-couplings, common issues include low conversion rates, catalyst deactivation, and the formation of byproducts like dehalogenated compounds.[1] The unprotected N-H of the indazole ring can sometimes interfere with the catalytic cycle in these reactions.[1]

Q3: How can I purify crude this compound?

A3: Purification of this compound and its derivatives is typically achieved using standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials, reagents, and side products. Recrystallization can be employed as a final step to obtain a highly pure product.

Troubleshooting Guides

Guide 1: Synthesis of this compound via Reduction of 6-Nitro-1H-indazole
Issue Possible Cause Suggested Solution
Incomplete reaction (starting material remains) - Insufficient amount of reducing agent.- Inactive catalyst (for catalytic hydrogenation).- Insufficient reaction time or temperature.- Increase the molar equivalents of the reducing agent.- Use fresh, high-quality catalyst.- Extend the reaction time and/or moderately increase the temperature, monitoring by TLC.
Low Yield - Product loss during workup.- Formation of side products due to over-reduction.- Ensure proper pH adjustment during workup to maximize product precipitation or extraction.- Carefully control the reaction conditions (temperature, pressure for hydrogenation) to avoid undesired side reactions.
Product is difficult to isolate - Product is highly soluble in the reaction solvent.- After reaction completion, concentrate the reaction mixture and attempt precipitation by adding a non-polar co-solvent.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Issue Possible Cause Suggested Solution
Low Conversion - Catalyst deactivation.- Inappropriate ligand or base.- Impure reagents or solvents.- Ensure rigorous exclusion of air and moisture by using anhydrous, degassed solvents and performing the reaction under an inert atmosphere (Argon or Nitrogen).[1]- Screen different bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) and strong, non-nucleophilic bases (e.g., LiHMDS, NaOtBu).[2]- Use high-purity starting materials, reagents, and solvents.[1]
Formation of Dehalogenated Byproduct - Presence of proton sources (e.g., water).- Reaction temperature is too high.- Use anhydrous and thoroughly degassed solvents and reagents.[1]- Run the reaction at the lowest effective temperature.[1]
Formation of Side Products from Reaction at the Indazole N-H - The unprotected N-H of the indazole interferes with the catalyst.- Consider protecting the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM) to ensure regioselectivity.[2]

Quantitative Data Summary

The yield of this compound synthesis is highly dependent on the chosen reduction method for 6-nitro-1H-indazole. The following table summarizes typical yields for different methods.

Reduction Method Reagents Typical Yield Reference
Catalytic HydrogenationH₂, Pd/CHigh[3]
Tin(II) Chloride ReductionSnCl₂·2H₂O, HClGood to High[3]
Iron ReductionFe, NH₄ClGood[4]

For subsequent Buchwald-Hartwig amination of 6-bromo-1H-indazole, the choice of ligand and base is critical for achieving high yields.

Amine Type Catalyst/Ligand Base Typical Yield Reference
Primary AminesBrettPhos precatalystLiHMDSGood to Excellent[2]
Secondary AminesRuPhos precatalystLiHMDSGood to Excellent[2]

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 6-Nitro-1H-indazole with Tin(II) Chloride
  • Preparation: In a round-bottom flask, suspend 6-nitro-1H-indazole (1.0 eq) in a suitable solvent like ethanol.

  • Addition of Reducing Agent: To the suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid. The addition may be exothermic and should be done carefully.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture. Carefully neutralize the acid with a base (e.g., concentrated NaOH solution) until the solution is strongly basic. This will precipitate tin salts.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole[2]
  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 eq), the desired amine (1.2 eq), the palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow_synthesis start 6-Nitro-1H-indazole reaction Reduction Reaction start->reaction 1.0 eq reagents Reducing Agent (e.g., SnCl₂, H₂, Fe) reagents->reaction Excess workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

experimental_workflow_buchwald cluster_reactants Reactants cluster_reagents Reagents start_indazole 6-Bromo-1H-indazole reaction Buchwald-Hartwig Amination start_indazole->reaction start_amine Primary or Secondary Amine start_amine->reaction catalyst Pd Precatalyst & Ligand catalyst->reaction base Base (e.g., LiHMDS) base->reaction workup Quenching & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 6-Amino-1H-indazole Derivative purification->product

Caption: Workflow for Buchwald-Hartwig amination.

signaling_pathway cluster_cell Cancer Cell Indazole 1H-Indazole-3-amine Derivative (6o) p53 p53 Indazole->p53 Inhibits p53/MDM2 pathway Bcl2 Bcl-2 Indazole->Bcl2 Inhibits MDM2 MDM2 p53->MDM2 Bax Bax p53->Bax Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: Proposed signaling pathway for an anticancer 1H-indazole derivative.[5]

References

Technical Support Center: Purification of 1H-Indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1H-Indazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is frequently used to isolate the compound from crude reaction mixtures, while recrystallization is excellent for achieving high purity, especially for solid products.[1][2] For particularly challenging separations or to obtain analytical-grade material, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[3]

Q2: What are the potential impurities I might encounter during the purification of this compound?

A2: Impurities can originate from various sources throughout the synthesis and purification process. Common impurities include:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Reagents and Catalysts: Residual reagents, catalysts (like palladium), or bases used in the synthetic steps.[1][4]

  • Byproducts: Unwanted products from side reactions. A common issue in indazole synthesis is the formation of regioisomers, which can be challenging to separate.[1][3]

  • Residual Solvents: Solvents used in the reaction or the purification process that are not completely removed.[3]

  • Degradation Products: The compound may degrade if not handled or stored properly, for example, when exposed to light or moisture.[3]

Q3: What level of purity can I realistically achieve for this compound?

A3: Commercially available this compound is typically offered at a purity of 98% or higher. Through careful execution of column chromatography followed by one or more recrystallization steps, achieving a purity of ≥98% is a feasible goal in a laboratory setting.[1] For some related indazole compounds, purities as high as 95-96% have been achieved through crystallization alone, without the need for chromatography.[5]

Purification Troubleshooting Guides

Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product from Impurities 1. Inappropriate Solvent System (Eluent): The polarity of the eluent may not be optimal for separating the target compound from its impurities. 2. Incorrect Stationary Phase: While silica gel is common, it may not be suitable for all separations. 3. Column Overloading: Too much crude material was loaded onto the column.1. Optimize Eluent: Use Thin-Layer Chromatography (TLC) to test various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find the best separation conditions.[1][2] 2. Change Stationary Phase: Consider using alumina or a reverse-phase C18 column if silica gel fails to provide adequate separation.[1] 3. Reduce Load: Decrease the amount of crude product applied to the column.[1]
Streaking or Tailing of the Product Band 1. Low Solubility: The compound may be sparingly soluble in the chosen eluent. 2. Strong Interaction with Stationary Phase: The amine group in this compound can interact strongly with the acidic silica gel. 3. Improperly Packed Column: Channels or cracks in the stationary phase can lead to an uneven flow.1. Modify Eluent: Add a small amount of a more polar solvent to the eluent to improve solubility. 2. Add a Modifier: For amine-containing compounds, adding a small amount of triethylamine (e.g., 0.1-1%) or ammonia to the eluent can prevent tailing by neutralizing the acidic sites on the silica gel.[1] 3. Repack Column: Ensure the column is packed uniformly without any cracks or air bubbles.[1]
Low Recovery of Purified Product 1. Product Adsorbed on Silica: The compound may be irreversibly adsorbed onto the stationary phase. 2. Fractions Mixed: Pure fractions may have been inadvertently mixed with impure ones.1. Increase Eluent Polarity: After eluting the main product, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. 2. Careful Fraction Monitoring: Monitor fractions closely using TLC to ensure accurate pooling of pure fractions.
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
No Crystal Formation Upon Cooling 1. Solution is Too Dilute: Too much solvent was used to dissolve the crude product. 2. Inappropriate Solvent: The compound is too soluble in the chosen solvent, even at low temperatures.1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.[1] 3. Use an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly.[1][6]
Oily Precipitate Forms Instead of Crystals ("Oiling Out") 1. Low Melting Point: The compound's melting point may be lower than the boiling point of the solvent. 2. High Impurity Level: Significant impurities can depress the melting point and interfere with crystal lattice formation. 3. Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supersaturated oil.1. Use a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point.[1] 2. Preliminary Purification: Clean the crude material by column chromatography first to remove the bulk of impurities.[1] 3. Slow Down Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help.[6]
Low Recovery of Purified Product 1. Excessive Solvent: Using too much solvent for dissolution. 2. Significant Solubility in Cold Solvent: The compound remains partially soluble even at low temperatures. 3. Premature Crystallization: The product crystallizes on the filter paper during hot filtration.1. Use Minimal Solvent: Use the minimum amount of hot solvent required to just dissolve the compound.[1] 2. Maximize Precipitation: Cool the solution thoroughly in an ice bath for an adequate amount of time to maximize crystal formation.[6] 3. Pre-heat Apparatus: Pre-heat the filtration funnel and flask to prevent the product from crashing out during hot filtration.[1]
Crystals are Discolored or Appear Impure 1. Colored Impurities: The starting material contains colored impurities. 2. Co-precipitation of Soluble Impurities: Impurities are trapped within the crystal lattice of the product.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.[6] 2. Slow Cooling: Ensure the cooling process is slow to allow for selective crystallization of the desired compound. A second recrystallization may be necessary.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized using TLC analysis first.

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or Dichloromethane).

  • Packing the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until the solvent level is just above the silica surface.[1]

  • Loading the Sample:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the silica gel.

    • Dry Loading: Alternatively, dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution: Begin elution with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent, swirling and heating until the solid just dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound CC Column Chromatography Crude->CC Initial Cleanup Recryst Recrystallization CC->Recryst High Purity Polish Analysis Purity Check (TLC, NMR, HPLC) Recryst->Analysis Analysis->Recryst Re-purify Pure Pure this compound (≥98%) Analysis->Pure Meets Spec

Caption: General purification workflow for this compound.

G Start Purification Issue Encountered Q_Method Which Method? Start->Q_Method CC_Node Column Chromatography Issue Q_Method->CC_Node Column Chromatography Recryst_Node Recrystallization Issue Q_Method->Recryst_Node Recrystallization Q_CC_Problem What is the problem? CC_Node->Q_CC_Problem CC_PoorSep Poor Separation Q_CC_Problem->CC_PoorSep Separation CC_Tailing Band Tailing Q_CC_Problem->CC_Tailing Shape CC_LowYield Low Yield Q_CC_Problem->CC_LowYield Yield Sol_CC_Solvent Optimize Eluent via TLC CC_PoorSep->Sol_CC_Solvent Sol_CC_Modifier Add Et3N / NH3 to Eluent CC_Tailing->Sol_CC_Modifier Sol_CC_Flush Flush with Polar Solvent CC_LowYield->Sol_CC_Flush Q_Recryst_Problem What is the problem? Recryst_Node->Q_Recryst_Problem Recryst_NoCrystal No Crystals Formed Q_Recryst_Problem->Recryst_NoCrystal Formation Recryst_Oil Oiling Out Q_Recryst_Problem->Recryst_Oil Phase Recryst_Impure Impure Crystals Q_Recryst_Problem->Recryst_Impure Purity Sol_Recryst_Concentrate Concentrate or Add Anti-Solvent Recryst_NoCrystal->Sol_Recryst_Concentrate Sol_Recryst_SlowCool Slow Cooling / Change Solvent Recryst_Oil->Sol_Recryst_SlowCool Sol_Recryst_Charcoal Use Charcoal / Recrystallize Again Recryst_Impure->Sol_Recryst_Charcoal

Caption: Logical troubleshooting approach for purification issues.

References

Troubleshooting regioselectivity in 1H-Indazol-6-amine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective functionalization of 1H-Indazol-6-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound for functionalization?

A1: this compound has three primary nucleophilic sites that can participate in functionalization reactions such as alkylation and acylation: the N1 and N2 positions of the indazole ring and the exocyclic 6-amino group. The indazole ring exhibits annular tautomerism, with the 1H-tautomer generally being more thermodynamically stable. Direct functionalization often leads to a mixture of products, making regioselectivity a key challenge.

Q2: I am getting a mixture of N1 and N2 isomers during alkylation. How can I control the regioselectivity?

A2: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions. Several factors, including the choice of base and solvent, as well as the steric and electronic properties of the electrophile and substituents on the indazole ring, play a crucial role.

  • For selective N1-alkylation: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor the formation of the N1-alkylated product. This is often the thermodynamically more stable isomer.

  • For selective N2-alkylation: While kinetically favored under certain conditions, achieving high N2 selectivity can be more challenging. The presence of electron-withdrawing groups on the indazole ring can favor N2 substitution. Some specific reagents and acidic conditions have also been reported to promote N2-alkylation.

Q3: My alkylation/acylation reaction is occurring on the 6-amino group instead of the indazole nitrogen. How can I prevent this?

A3: The exocyclic 6-amino group is also nucleophilic and can compete with the indazole nitrogens. To prevent reaction at the 6-amino group, a common strategy is to protect it before proceeding with the functionalization of the indazole ring. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and trifluoroacetyl. Alternatively, one can perform the N-alkylation on a precursor like 6-nitro-1H-indazole and then reduce the nitro group to the amine in a subsequent step.

Q4: How can I selectively functionalize the 6-amino group without affecting the indazole nitrogens?

A4: Selective acylation of the 6-amino group can often be achieved under specific conditions. For example, the use of acetic anhydride under basic conditions can lead to the formation of the corresponding 6-acetamidoindazole. The relative nucleophilicity of the amino group versus the indazole nitrogens can be exploited by careful selection of reagents and reaction conditions.

Q5: How can I confirm the regiochemistry of my substituted this compound product?

A5: Unambiguous structure determination of N1 and N2 isomers is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (like HMBC and NOESY) can be used to distinguish between the isomers based on characteristic chemical shifts and through-space or through-bond correlations.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Regioselectivity (Mixture of N1 and N2 isomers) Reaction conditions favor a mixture of kinetic and thermodynamic products.To favor N1-alkylation: Use NaH in anhydrous THF. This generally yields the thermodynamically more stable N1 isomer. To favor N2-alkylation: Consider using Mitsunobu conditions, which have been shown to favor N2-alkylation for some indazole systems. The presence of an electron-withdrawing group at the C7 position can also strongly direct towards N2 substitution.
Reaction at the 6-Amino Group The 6-amino group is competing as a nucleophile.Protect the 6-amino group prior to indazole functionalization using a suitable protecting group like Boc or trifluoroacetyl. Alternatively, consider a synthetic route where the indazole nitrogen is functionalized on a 6-nitroindazole precursor, followed by reduction of the nitro group.
Low or No Reactivity Steric hindrance from bulky substituents or a deactivated indazole ring.Use a more reactive electrophile. Increase the reaction temperature, but monitor for potential side reactions and decomposition. Ensure the base is sufficiently strong to deprotonate the indazole.
Formation of Multiple Products (Alkylation/Acylation at multiple sites) Use of an excess of the electrophile or harsh reaction conditions.Use a stoichiometric amount of the alkylating or acylating agent (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Perform the reaction at a lower temperature to improve selectivity.
Difficulty in Separating N1 and N2 Isomers The isomers have very similar polarities.Optimize flash column chromatography conditions (e.g., try different solvent systems, use a high-performance silica gel). If separation is still challenging, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.

Data on Regioselective Alkylation of Substituted Indazoles

The following table summarizes the regioselectivity observed in the alkylation of various substituted indazoles under different reaction conditions. While not specific to this compound, these examples provide valuable insights into controlling regioselectivity.

Indazole Substrate Electrophile Base/Solvent N1:N2 Ratio Yield (%)
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaH / THF>99:1>99
3-tert-Butyl-1H-indazolen-Pentyl bromideNaH / THF>99:1>99
3-COMe-1H-indazolen-Pentyl bromideNaH / THF>99:1>99
7-NO2-1H-indazolen-Pentyl bromideNaH / THF4:9694
7-CO2Me-1H-indazolen-Pentyl bromideNaH / THF2:9891
Methyl 1H-indazole-3-carboxylaten-PentanolMitsunobu (DIAD, PPh3) / THF1:2.578 (combined)

Data adapted from analogous reactions in the literature.

Experimental Protocols

Protocol 1: Selective N1-Alkylation of a Substituted Indazole

This protocol is a general procedure for the N1-alkylation of an indazole using NaH in THF, which is expected to favor N1-alkylation for this compound (with a protected amino group).

  • Preparation: To a solution of the N-protected this compound (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Protection of the 6-Amino Group with Boc Anhydride

This protocol describes the protection of the 6-amino group of this compound.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O (1.1-1.5 eq) to the solution. A base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) can be added if using an organic solvent.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: If using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous mixture, extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc protected product can be purified by column chromatography or recrystallization if necessary.

Protocol 3: Acylation of the 6-Amino Group

This protocol describes the acylation of the 6-amino group of this compound.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or pyridine.

  • Reagent Addition: Add a base such as triethylamine or pyridine. Cool the solution to 0 °C and slowly add the acylating agent (e.g., acetic anhydride or an acyl chloride, 1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with water. If necessary, adjust the pH with a dilute acid or base. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography or recrystallization.

Visualizations

G cluster_0 Reactive Sites of this compound Start This compound N1 N1 Position (Indazole Ring) Start->N1 Nucleophilic Attack N2 N2 Position (Indazole Ring) Start->N2 Nucleophilic Attack NH2 6-Amino Group (Exocyclic) Start->NH2 Nucleophilic Attack

Caption: Nucleophilic sites on this compound.

G Start Functionalization of This compound Protect Protect 6-Amino Group (e.g., Boc, TFA) Start->Protect Direct_Func Direct Functionalization of 6-Amino Group Start->Direct_Func N_Func Functionalize Indazole (N1 or N2) Protect->N_Func Deprotect Deprotect 6-Amino Group N_Func->Deprotect Product N-Functionalized This compound Deprotect->Product Product2 6-N-Functionalized 1H-Indazole Direct_Func->Product2

Caption: General workflow for selective functionalization.

G Start Alkylation Reaction Conditions Reaction Conditions Start->Conditions N1_Product N1-Alkylated Indazole (Thermodynamic Product) Conditions->N1_Product NaH, THF N2_Product N2-Alkylated Indazole (Kinetic Product) Conditions->N2_Product Acidic Conditions / Mitsunobu

Caption: Factors influencing N1 vs. N2 alkylation.

Byproducts in 1H-Indazol-6-amine reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indazol-6-amine and its derivatives. The following sections address common byproducts encountered during key synthetic transformations and provide detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: Common reactions involving this compound include N-alkylation, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and functional group transformations of the amine group. These reactions are crucial for the synthesis of a wide range of biologically active compounds.

Q2: What are the major byproducts I should be aware of when working with this compound?

A2: The primary byproducts are highly dependent on the specific reaction being performed. Key byproducts include:

  • N-Alkylation: Formation of the undesired 2H-indazole isomer (N2-alkylation).[1][2][3][4]

  • Suzuki-Miyaura Coupling: Hydrodehalogenation (loss of the halide) and homocoupling of the boronic acid.[5]

  • Buchwald-Hartwig Amination: Reductive dehalogenation of the aryl halide starting material.[5][6]

Q3: How can I distinguish between the desired 1H- and undesired 2H-indazole isomers?

A3: Spectroscopic methods are the most reliable way to differentiate between N1 and N2 isomers. In ¹H NMR spectroscopy, the chemical shift of the protons on the alkyl group attached to the indazole nitrogen can be indicative. For 2H-indazoles, the protons on the N-alkyl group are often shifted downfield compared to the corresponding 1H-isomer. 2D NMR techniques like HMBC can also be used to establish the connectivity.[3][4] Additionally, the isomers can often be separated by chromatography (TLC, column chromatography, or HPLC), and may exhibit different UV-Vis spectra.

Troubleshooting Guides

N-Alkylation: Minimizing the 2H-Indazole Isomer

A frequent challenge in the N-alkylation of 1H-indazoles is the formation of the thermodynamically less stable but kinetically often competitive 2H-indazole isomer.[1][3][4] The ratio of N1 to N2 alkylation is influenced by the choice of base, solvent, and the nature of the electrophile.[1]

Troubleshooting Workflow for N-Alkylation

cluster_0 Problem: High N2-Isomer Formation start High Percentage of N2-Alkylated Byproduct cond1 Base Selection start->cond1 Evaluate sol1 Use a strong, non-coordinating base (e.g., NaH) cond1->sol1 Action cond2 Solvent Choice sol2 Employ a non-polar, aprotic solvent (e.g., THF) cond2->sol2 Action cond3 Alkylating Agent sol3 Consider alternative electrophiles (e.g., α-halo carbonyls for potential equilibration) cond3->sol3 Action sol1->cond2 Then Evaluate sol2->cond3 Then Evaluate end Optimized N1-Alkylation sol3->end Result

Caption: Troubleshooting workflow for minimizing N2-isomer formation in N-alkylation.

Quantitative Data on N-Alkylation Regioselectivity

The following table summarizes the influence of reaction conditions on the regioselectivity of N-alkylation for substituted indazoles.

SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Substituted 1H-IndazolesAlkyl BromideNaHTHF>99:1[2][4]
1H-Indazolen-Pentyl BromideNaHTHF1:1.3
1H-IndazoleVarious AlcoholsPPh₃, DIAD/DEADTHFN2 is often major[5]
7-NO₂-1H-IndazoleAlkyl BromideNaHTHF4:96[2][4]

Experimental Protocol: Selective N1-Alkylation

This protocol is designed to favor the formation of the N1-alkylated product.[1]

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Palladium-Catalyzed Cross-Coupling Reactions

For this compound to be used in Suzuki-Miyaura or Buchwald-Hartwig reactions, it is often synthesized from a 6-halo-1H-indazole precursor. Byproducts in these reactions can include dehalogenation and homocoupling.[5]

Byproduct Formation in Suzuki-Miyaura Coupling

cluster_1 Suzuki-Miyaura Byproduct Pathways start 6-Bromo-1H-indazole + Arylboronic Acid catalyst Pd Catalyst start->catalyst product Desired 6-Aryl-1H-indazole catalyst->product Desired Pathway byproduct1 1H-Indazole (Dehalogenation) catalyst->byproduct1 Side Reaction 1 byproduct2 Aryl-Aryl Homocoupling catalyst->byproduct2 Side Reaction 2

Caption: Formation of dehalogenated and homocoupled byproducts in Suzuki-Miyaura coupling.

Troubleshooting Strategies for Cross-Coupling Reactions

IssuePotential Cause(s)Troubleshooting Steps
Dehalogenation Presence of proton sources (e.g., water).Use anhydrous and thoroughly degassed solvents and reagents. Use an anhydrous base (e.g., anhydrous K₃PO₄).[5]
Homocoupling of Boronic Acid Presence of oxygen. High reaction temperature.Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. Run the reaction at the lowest effective temperature.[5]
Low Conversion Catalyst deactivation. Interference from the unprotected N-H of the indazole.Screen different palladium catalysts and ligands. Optimize the base and reaction conditions (temperature, time). Consider protecting the indazole N-H with a suitable protecting group (e.g., BOC).[5]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-bromo-1H-indazole.[5]

  • Preparation: In a reaction vessel, combine 6-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Purification: The crude product can be purified by silica gel column chromatography.

Byproduct Removal

Column chromatography and recrystallization are the most common and effective methods for removing the byproducts discussed above.[7]

Experimental Protocol: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (typically a non-polar solvent like hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product and byproducts using TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[7]

Experimental Workflow for Purification

cluster_2 Purification Workflow start Crude Reaction Mixture step1 Solvent Removal (in vacuo) start->step1 step2 Column Chromatography (Silica Gel) step1->step2 step3 TLC Analysis of Fractions step2->step3 step4 Combine Pure Fractions step3->step4 Identify Pure Fractions byproducts Byproducts step3->byproducts Isolate/Discard step5 Solvent Evaporation step4->step5 end Purified Product step5->end

Caption: General experimental workflow for the purification of this compound derivatives.

Experimental Protocol: Purification by Recrystallization

Recrystallization is particularly useful for removing isomeric impurities and achieving high purity.[5][7]

  • Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.[7]

References

Technical Support Center: Optimization of 1H-Indazol-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indazol-6-amine. The following information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and reliable method for the synthesis of this compound is the reduction of 6-nitro-1H-indazole. This transformation is typically achieved with high efficiency using catalytic hydrogenation. A common procedure involves using palladium on carbon (Pd/C) as a catalyst in a suitable solvent, such as methanol or ethanol, under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder in acetic acid can also be employed.

Q2: I am observing a low yield in my reduction of 6-nitro-1H-indazole. What are the potential causes and how can I improve it?

A2: Low yields in this reduction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material (6-nitro-1H-indazole) has been consumed before workup. If the reaction has stalled, consider extending the reaction time or increasing the hydrogen pressure.

  • Catalyst Inactivity: The Pd/C catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended. Ensure the catalyst is handled properly to avoid deactivation before use. The catalyst loading might also be insufficient; increasing the weight percentage of the catalyst can improve the reaction rate and yield.

  • Suboptimal Reaction Conditions: Temperature and pressure can play a crucial role. While the reaction often proceeds well at room temperature and atmospheric pressure, some systems may benefit from a slight increase in temperature or hydrogen pressure to enhance the reaction rate. However, excessively high temperatures should be avoided as they can promote side reactions.

Q3: I am struggling with the purification of this compound. What are the recommended procedures and how can I troubleshoot common issues?

A3: this compound is typically a solid that can be purified by recrystallization or column chromatography.

  • Recrystallization: This is an effective method for removing minor impurities. Suitable solvents for recrystallization include water or ethanol. If you are not getting crystal formation upon cooling, it could be due to the solution being too dilute (concentrate the solution) or the chosen solvent being too effective. In the latter case, you can try inducing crystallization by scratching the inside of the flask or by adding a seed crystal.

  • Column Chromatography: For separating the product from more closely related impurities, column chromatography is recommended. A silica gel stationary phase is commonly used with a mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane in methanol. If you experience poor separation, optimizing the solvent system with different polarities is key. Tailing of the amine product on the silica column can be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.

Q4: Are there any common side products I should be aware of during the synthesis of this compound?

A4: During the synthesis of indazoles in general, the formation of the undesired 2H-indazole isomer can be a significant issue, though this is more common in alkylation reactions than in the reduction of a pre-formed indazole ring. In the reduction of 6-nitro-1H-indazole, potential side products can arise from incomplete reduction, leading to the formation of nitroso or hydroxylamine intermediates. Over-reduction is less common for aromatic nitro groups under standard catalytic hydrogenation conditions but can occur with more aggressive reducing agents or harsh conditions.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters for the catalytic hydrogenation of 6-nitro-1H-indazole, providing a basis for optimization.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Starting Material 6-nitro-1H-indazole6-nitro-1H-indazole6-nitro-1H-indazole
Catalyst 10% Pd/C5% Pd/C10% Pd/C
Catalyst Loading 5 mol%10 mol%5 mol%Higher loading can increase reaction rate.
Hydrogen Source H₂ (balloon, ~1 atm)H₂ (5 bar)Hydrazine hydrateHigher pressure can improve yield for slower reactions.
Solvent MethanolEthanolMethanolBoth are effective solvents.
Temperature Room Temperature50°CRoom TemperatureIncreased temperature can speed up the reaction but may also lead to side products.
Reaction Time 12-16 hours4-6 hours8-12 hoursMonitor by TLC for completion.
Reported Yield ~94% (for analogous reductions)[1]Potentially >95%~90-95%Yields can be consistently high with optimized conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-nitro-1H-indazole

This protocol is a standard and high-yielding method for the synthesis of this compound.

Materials:

  • 6-nitro-1H-indazole

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or cylinder)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC until all the starting material is consumed (typically 12-16 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from water or ethanol.

Protocol 2: Reduction of 6-nitro-1H-indazole using Tin(II) Chloride

This method provides a reliable alternative to catalytic hydrogenation.

Materials:

  • 6-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend 6-bromo-1-methyl-4-nitro-1H-indazole in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (approximately 5 equivalents) in concentrated hydrochloric acid portion-wise.

  • Heat the reaction mixture to reflux (around 70-80°C) and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Visualized Workflows and Troubleshooting

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start 6-nitro-1H-indazole Reduction Reduction (e.g., H2, Pd/C in Methanol) Start->Reduction Workup Catalyst Filtration & Solvent Evaporation Reduction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Method Choose Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization (e.g., from Water/Ethanol) Purification_Method->Recrystallization Minor Impurities Column_Chromatography Column Chromatography (Silica Gel) Purification_Method->Column_Chromatography Significant Impurities Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC Analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remaining Complete Reaction Complete Check_Completion->Complete No Starting Material Action_Incomplete Increase Reaction Time OR Increase H2 Pressure OR Check Catalyst Activity Incomplete->Action_Incomplete Action_Complete Review Workup Procedure (e.g., extraction, pH) OR Review Purification Method (e.g., solvent choice) Complete->Action_Complete

Caption: A logical approach to troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1H-Indazol-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1H-Indazol-6-amine derivatives.

Troubleshooting Guide: Enhancing Solubility

Question: My this compound derivative is not dissolving in my aqueous buffer. What are the initial steps I should take?

Answer:

Initial efforts to solubilize your compound should focus on simple and rapid methods. We recommend a stepwise approach, starting with the use of common co-solvents and progressing to pH adjustment if necessary. It is crucial to maintain a low percentage of organic co-solvents to avoid cellular toxicity or interference with your assay.

Recommended Initial Steps:

  • Co-Solvent Addition: Prepare a high-concentration stock solution of your compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute this stock solution into your aqueous buffer to achieve the final desired concentration. It is imperative to keep the final concentration of the organic solvent to a minimum (typically <1%) to mitigate potential off-target effects.

  • Gentle Heating and Agitation: Sonication or gentle warming of the solution (e.g., to 37°C) can aid in the dissolution of your compound. Continuous agitation, such as vortexing or shaking, is also recommended to ensure the compound is fully dispersed.

  • pH Adjustment: The solubility of ionizable compounds like this compound derivatives can be significantly influenced by the pH of the solution. The indazole ring contains nitrogen atoms that can be protonated or deprotonated. For basic compounds, decreasing the pH (making it more acidic) will generally increase solubility. Conversely, for acidic compounds, increasing the pH (making it more alkaline) will enhance solubility.

Question: I've tried using DMSO as a co-solvent, but my compound still precipitates out of solution. What are my next options?

Answer:

If initial attempts with a common co-solvent are unsuccessful, more advanced formulation strategies may be required. These methods aim to improve the apparent solubility and stability of your compound in aqueous media.

Advanced Strategies:

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Particle Size Reduction: Decreasing the particle size of your compound increases the surface area available for dissolution. This can be achieved through techniques such as micronization or nanomilling.

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate. This is a common strategy in drug development for acidic and basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous solubility of this compound?

A1: The experimental aqueous solubility of this compound at pH 7.4 is approximately 18.2 µg/mL[1]. However, the solubility of its derivatives can vary significantly based on their specific substitutions.

Q2: How does pH affect the solubility of this compound derivatives?

A2: As compounds containing an indazole ring, these derivatives are generally ionizable. Their solubility is pH-dependent. For derivatives that are weak bases, solubility will increase as the pH decreases. Conversely, for weakly acidic derivatives, solubility will increase as the pH increases.

Q3: Are there any common solvents in which this compound and its derivatives are more soluble?

A3: this compound is reported to be soluble in methanol[2]. Many of its derivatives, particularly those developed as kinase inhibitors, are initially dissolved in DMSO to create high-concentration stock solutions. The addition of a piperazine moiety to some indazole derivatives has been shown to improve their physicochemical properties, including solubility[3].

Q4: What are the differences between kinetic and thermodynamic solubility?

A4:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It reflects the rate of dissolution and is often used in high-throughput screening.

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a more accurate measure of a compound's intrinsic solubility and is determined over a longer incubation period, allowing the system to reach equilibrium.

Quantitative Solubility Data

The following tables summarize available quantitative solubility data for this compound and select derivatives.

Table 1: Aqueous Solubility of this compound

CompoundpHTemperature (°C)Solubility (µg/mL)
This compound7.4Not Specified18.2[1]

Table 2: Solubility of Selected Indazole-Based Kinase Inhibitors

CompoundPrimary Target(s)Aqueous Solubility (µg/mL)Notes
AxitinibVEGFR1, VEGFR2, VEGFR3>0.2 (pH 1.1 to 7.8)[4]Solubility is pH-dependent, with lower solubility at higher pH.
PazopanibVEGFRs, PDGFRs, c-KitNot SpecifiedA multi-targeted kinase inhibitor.
LinifanibVEGFRs, PDGFRsNot SpecifiedContains a 1H-indazole-3-amine structure.
EntrectinibTRKA/B/C, ROS1, ALKNot SpecifiedContains a 1H-indazole-3-amide structure.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol outlines the steps for determining the thermodynamic solubility of a this compound derivative.

Materials:

  • This compound derivative (solid powder)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial.

    • Add a known volume of the aqueous buffer to the vial.

    • Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, visually confirm that excess solid remains.

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a standard curve of the compound in the same buffer.

    • Analyze the concentration of the compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Determine the concentration of the compound in the supernatant using the standard curve. This concentration represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assay

This protocol describes a method for determining the kinetic solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Add the aqueous buffer to the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation and Measurement:

    • Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or measure the absorbance at a specific wavelength using a UV-Vis plate reader. The point at which a significant increase in turbidity or a plateau in absorbance is observed indicates the kinetic solubility limit.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound derivatives are frequently investigated as inhibitors of various protein kinases involved in cancer cell signaling. Below are diagrams of key signaling pathways often targeted by these compounds.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Angiogenesis, Cell Proliferation, Survival Nucleus->Proliferation Indazole This compound Derivative Indazole->VEGFR

Caption: VEGFR Signaling Pathway and Inhibition by this compound Derivatives.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellResponse Indazole This compound Derivative Indazole->Raf Inhibition Indazole->MEK Inhibition

Caption: Ras-Raf-MEK-ERK Signaling Pathway with Potential Inhibition Sites.

p53_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation (Activation) MDM2 MDM2 p53->MDM2 Transcriptional Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Transcriptional Activation Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation MDM2->p53 Ubiquitination & Degradation Indazole This compound Derivative Indazole->MDM2 Modulation?

Caption: p53 Signaling Pathway and Potential Modulation by Indazole Derivatives.

Experimental Workflows

Solubility_Troubleshooting_Workflow Start Start: Compound Insoluble in Aqueous Buffer Step1 Prepare High-Concentration Stock in DMSO or Ethanol Start->Step1 Step2 Dilute Stock into Aqueous Buffer (<1% Organic) Step1->Step2 Step3 Apply Gentle Heat (37°C) and/or Sonication Step2->Step3 Check1 Is Compound Soluble? Step3->Check1 Step4 Adjust pH of Buffer (Acidic for Bases, Basic for Acids) Check1->Step4 No Success Success: Proceed with Experiment Check1->Success Yes Check2 Is Compound Soluble? Step4->Check2 Step5 Utilize Advanced Formulation: - Cyclodextrins - Particle Size Reduction - Salt Formation Check2->Step5 No Check2->Success Yes Step5->Success Yes Failure Re-evaluate Compound or Consult Formulation Specialist Step5->Failure No

References

Technical Support Center: Synthesis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing and minimizing side reactions during indazole synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions encountered during indazole synthesis?

A1: The most prevalent side reactions in indazole synthesis include the formation of undesired regioisomers (N1- vs. N2-alkylation), hydrazones, dimeric impurities, and indazolones.[1] The specific side products largely depend on the chosen synthetic route and reaction conditions.[1]

Q2: How can I differentiate between the 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted downfield in 2H-indazoles compared to their 1H-counterparts.[1] ¹³C and ¹⁵N NMR can also provide diagnostic information.[1] Chromatographic techniques such as HPLC can often effectively separate the two isomers.[1]

Q3: Can elevated temperatures negatively impact my indazole synthesis?

A3: Yes, high reaction temperatures can be detrimental. They can promote the formation of side products like hydrazones and dimers, particularly in syntheses involving salicylaldehyde and hydrazine hydrochloride.[2] Additionally, elevated temperatures can lead to isomerization, converting the kinetically favored product to the more thermodynamically stable one.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)

The alkylation of indazoles often yields a mixture of N1 and N2 regioisomers, which can be challenging to separate.[3] The ratio of these isomers is highly dependent on reaction conditions.[4]

Troubleshooting Steps:

  • Optimize Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity.[5] For selective N1-alkylation, a combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective.[1][5] Conversely, certain conditions can favor N2-alkylation.

  • Control Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control.[5] In many cases, higher temperatures favor the formation of the more thermodynamically stable N1-isomer.[4]

  • Consider Substituent Effects: The electronic and steric properties of substituents on the indazole ring can direct alkylation to a specific nitrogen.[3][4] For instance, an electron-withdrawing group at the C7 position can promote N2-alkylation.[5]

  • Mitsunobu Reaction for N2-Selectivity: The Mitsunobu reaction often shows a preference for the formation of the N2-alkylated regioisomer.[3]

Quantitative Data on Regioselectivity:

The following table summarizes the impact of different bases and solvents on the N1/N2 product ratio for the alkylation of a model indazole.

EntryBaseSolventN1/N2 Ratio
1NaHTHF>99:1
2K₂CO₃DMF1:1
3Cs₂CO₃DMF1:1.5

Data adapted from studies on the N-alkylation of methyl 1H-indazole-3-carboxylate.[5]

Experimental Protocol for N1-Selective Alkylation:

This protocol is designed to favor the formation of the N1-alkylated product.[5]

  • To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature or heat to 50 °C to ensure completion, while maintaining high regioselectivity.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Optimizing N1-Alkylation

G start Low N1/N2 Selectivity base_solvent Optimize Base and Solvent (e.g., NaH in THF for N1) start->base_solvent temperature Adjust Temperature (Higher temp may favor N1) base_solvent->temperature end High Regioselectivity base_solvent->end Successful substituent Consider Substituent Effects (e.g., C7 EWG favors N2) temperature->substituent temperature->end Successful mitsunobu Consider Mitsunobu Reaction for N2 substituent->mitsunobu substituent->end Successful mitsunobu->end Successful for N2 G start Side Product Formation Identified temp Lower Reaction Temperature start->temp solvent Change Solvent System (e.g., Aprotic vs. Protic) start->solvent addition Modify Reagent Addition (e.g., Slow or Reverse Addition) start->addition route Consider Alternative Synthetic Route start->route purification Optimize Purification Method (e.g., Recrystallization, Chromatography) start->purification end Pure Indazole Product temp->end Improved Purity solvent->end Improved Purity addition->end Improved Purity route->end purification->end

References

Technical Support Center: 1H-Indazol-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Indazol-6-amine. The following information is designed to address common issues encountered during experimental work, particularly focusing on the reduction of 6-nitro-1H-indazole and the subsequent workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of the nitro group of 6-nitro-1H-indazole. This transformation can be achieved using various reducing agents.

Q2: Which reducing agents are typically used for the conversion of 6-nitro-1H-indazole to this compound?

A2: Several reducing systems are effective for this conversion. Common choices include:

  • Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[1]

  • Iron (Fe) powder in an acidic medium such as acetic acid or with ammonium chloride.[2]

  • Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[1]

Q3: What are the primary methods for purifying the crude this compound product?

A3: The two main techniques for purifying this compound are column chromatography and recrystallization. Column chromatography is often used to separate the product from residual reagents and byproducts, while recrystallization is excellent for achieving high purity.[3]

Q4: What level of purity can be expected for this compound after purification?

A4: With careful execution of purification methods like column chromatography followed by recrystallization, a purity of ≥98% is achievable for this compound and its analogs.[3]

Troubleshooting Guides

Reduction Reaction Issues
IssuePotential Cause(s)Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient amount of reducing agent.2. Deactivated catalyst (for catalytic hydrogenation).3. Suboptimal reaction temperature or time.1. Ensure the correct molar equivalents of the reducing agent are used.2. For Pd/C, use fresh catalyst and ensure the system is properly purged with hydrogen.3. Monitor the reaction by TLC and adjust the temperature or extend the reaction time as needed.
Low Yield 1. Incomplete reaction.2. Product degradation under harsh acidic conditions.3. Loss of product during workup.1. Address incomplete reaction as described above.2. Consider using milder reaction conditions, such as iron in ammonium chloride instead of strong acid.3. Refer to the workup troubleshooting guide below to minimize product loss.
Formation of Side Products 1. Over-reduction of the indazole ring (less common).2. Formation of azoxy or azo compounds as intermediates.[4]1. Use a milder reducing agent or control the reaction stoichiometry and temperature carefully.2. Ensure complete reduction to the amine by monitoring the reaction progress.
Workup & Purification Issues
IssuePotential Cause(s)Troubleshooting Steps
Formation of a thick, gelatinous precipitate during neutralization (with SnCl₂ or Fe) This is due to the formation of tin hydroxides or iron oxides (rust), which can be voluminous and difficult to filter.[5][6]1. For Tin Salts: Add a strong base like 50% aq. NaOH until the tin salts redissolve to form stannates.[7] Alternatively, use a chelating agent like aqueous trisodium citrate to complex the tin.[5]2. For Iron Oxides: Add Celite to the mixture before filtration to create a more porous filter cake.[6] Neutralize with a base like sodium carbonate, evaporate the solvents, and then perform a plug filtration through Celite.[5]
Emulsion formation during extraction The presence of fine inorganic salt precipitates can lead to stable emulsions between the aqueous and organic layers.1. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase.2. Filter the entire mixture through a pad of Celite to remove fine solids before extraction.3. If the emulsion persists, allow it to stand for an extended period or use a centrifuge to break it.
Product "oiling out" instead of crystallizing during recrystallization This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.[8]1. Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[8]2. Adjust the solvent system: Increase the proportion of the solvent in which the compound is more soluble.[8]3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[3]4. Use an anti-solvent: Slowly add a solvent in which the product is insoluble to the solution until it becomes cloudy.[3]
Poor separation during column chromatography 1. Inappropriate solvent system (eluent).2. Overloading the column with crude product.1. Optimize the eluent: Use Thin Layer Chromatography (TLC) to test different solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find the optimal separation conditions.[3]2. Reduce the amount of material loaded: A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[3]

Quantitative Data Summary

ParameterValue/RangeNotes
Yield (SnCl₂ Reduction) 92%For the HCl salt of the closely related 3-methyl-1H-indazol-6-amine.[1]
Yield (Catalytic Hydrogenation) 94%Reported for the reduction of 6-nitro-1H-indazole.[1]
Purity (Post-Purification) ≥98%Achievable with careful column chromatography and/or recrystallization.[3][9]
Recrystallization Solvents Methanol/Water, Ethanol/Water, Acetone/WaterMixed solvent systems are often effective for amino indazoles.[8]
Column Chromatography Eluent Hexanes/Ethyl Acetate or Dichloromethane/MethanolGradient elution is typically used, starting with a less polar mixture.[3]

Experimental Protocols

Protocol 1: Reduction of 6-Nitro-1H-indazole using Tin(II) Chloride

This protocol is adapted from the procedure for the synthesis of 3-methyl-1H-indazol-6-amine hydrochloride.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or 2-methoxyethyl ether.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4.0 eq) in concentrated hydrochloric acid. Add this solution dropwise to the stirred solution of the nitroindazole, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 50% NaOH) until the pH is strongly basic (pH > 12). This should dissolve the tin hydroxide precipitate that initially forms.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Start Start Dissolve Dissolve 6-nitro-1H-indazole in solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add SnCl2/HCl solution dropwise Cool->Add_Reagent React Stir at room temp. (Monitor by TLC) Add_Reagent->React Neutralize Basify with conc. NaOH (pH > 12) React->Neutralize Extract Extract with Ethyl Acetate (3x) Neutralize->Extract Dry_Concentrate Dry organic layer & concentrate Extract->Dry_Concentrate Crude_Product Crude_Product Dry_Concentrate->Crude_Product Purification_Choice Purification Method? Crude_Product->Purification_Choice Column_Chrom Column Chromatography (Silica Gel) Purification_Choice->Column_Chrom Chrom. Recrystallize Recrystallization (e.g., MeOH/Water) Purification_Choice->Recrystallize Recryst. Pure_Product Pure this compound Column_Chrom->Pure_Product Recrystallize->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workup Start Workup Issue Encountered Issue_Type What is the issue? Start->Issue_Type Gel_Precipitate Gelatinous Precipitate Issue_Type->Gel_Precipitate Precipitate Emulsion Emulsion Formation Issue_Type->Emulsion Emulsion Oiling_Out Product Oiling Out Issue_Type->Oiling_Out Crystallization Solution_Gel Add Celite before filtration OR Add strong base (NaOH) to dissolve Gel_Precipitate->Solution_Gel Solution_Emulsion Add brine to break emulsion OR Filter through Celite Emulsion->Solution_Emulsion Solution_Oiling Slow down cooling OR Adjust solvent ratio OR Add seed crystal Oiling_Out->Solution_Oiling

Caption: Troubleshooting logic for common workup and purification issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1H-Indazol-6-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The position of substituents on the indazole ring critically influences the pharmacological profile of its derivatives. This guide provides an objective comparison of the biological activities of 1H-Indazol-6-amine and its positional isomers, with a primary focus on their anticancer and kinase inhibitory properties.

It is important to note that direct, head-to-head comparative studies of the parent aminoindazole isomers under identical experimental conditions are limited in publicly available literature. This guide, therefore, synthesizes and compares data from various studies to provide a comprehensive overview of the therapeutic potential of each isomer.

Comparative Analysis of Anticancer Activity

Derivatives of various aminoindazole isomers have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

This compound

Substituted this compound derivatives have emerged as a promising class of anticancer agents. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine has shown potent antiproliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 14.3 µM, while exhibiting low cytotoxicity in normal lung fibroblast cells (MRC5, IC50 >100 μM)[1]. This highlights the potential for developing selective anticancer compounds from the this compound scaffold.

1H-Indazol-3-amine

The 1H-indazol-3-amine moiety is a well-established hinge-binding fragment for various kinases, making its derivatives potent anticancer agents. A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. One notable derivative, compound 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. This compound also showed good selectivity, with a significantly higher IC50 of 33.2 µM in normal HEK-293 cells[2][3][4]. The anticancer activity of this compound was attributed to the induction of apoptosis and cell cycle arrest, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway[2].

Compound/IsomerCancer Cell LineIC50 (µM)Reference
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal)14.3[1]
Compound 6o (1H-Indazol-3-amine derivative)K562 (Leukemia)5.15[2][3][4]
Compound 6o (1H-Indazol-3-amine derivative)A549 (Lung)>20[4]
Compound 6o (1H-Indazol-3-amine derivative)PC-3 (Prostate)>20[4]
Compound 6o (1H-Indazol-3-amine derivative)HepG2 (Liver)>20[4]

Disclaimer: The data presented in this table is compiled from different studies and does not represent a direct head-to-head comparison of the parent amines. The activities are for specific derivatives and not the parent compounds themselves.

Kinase Inhibition Profile

The indazole nucleus is a common scaffold in many kinase inhibitors. The position of the amino group plays a crucial role in determining the potency and selectivity of these inhibitors.

This compound as a Kinase Inhibitor Scaffold

Derivatives of this compound have been investigated as potent kinase inhibitors. For example, they have been utilized in the development of inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.

1H-Indazol-3-amine as a Kinase Inhibitor Scaffold

The 1H-indazol-3-amine scaffold is particularly effective in targeting the hinge region of kinases. This has led to the development of numerous potent kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Due to the lack of direct comparative data for the parent aminoindazoles, a quantitative comparison of their kinase inhibitory activity is not feasible. However, the available literature suggests that both 3-amino and 6-amino indazole scaffolds are valuable starting points for the design of novel kinase inhibitors.

Signaling Pathways

The anticancer effects of aminoindazole derivatives are often mediated through their modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Signaling Pathways cluster_0 Kinase Signaling cluster_1 p53/MDM2 Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Indazole_Kinase_Inhibitor Indazole Amine Kinase Inhibitor Indazole_Kinase_Inhibitor->RTK DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits Indazole_p53_Activator Indazole Amine Derivative Indazole_p53_Activator->MDM2 inhibits

Caption: Key signaling pathways modulated by aminoindazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of aminoindazole derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., aminoindazole derivative) in a suitable buffer, typically containing DMSO.

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the appropriate substrate (e.g., a fluorescently labeled peptide) and ATP in kinase buffer. The ATP concentration is often kept at or near the Km value for the kinase.

  • Kinase Reaction:

    • Add the test compound dilutions and controls (no inhibitor and no enzyme) to the wells of a low-volume 384-well plate.

    • Add the kinase solution to all wells except the "no enzyme" control.

    • Incubate briefly to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a development solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate to allow antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow cluster_workflow General Workflow for Anticancer Activity Evaluation Start Start: Aminoindazole Isomers Cell_Culture 1. Cell Culture (Cancer Cell Lines) Start->Cell_Culture Treatment 2. Treatment with Aminoindazole Derivatives Cell_Culture->Treatment Cytotoxicity_Assay 3. Cytotoxicity Assay (MTT or SRB) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Mechanism_Study 4. Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Assay End End: Biological Activity Profile Apoptosis_Assay->End Cell_Cycle_Assay->End

Caption: A generalized experimental workflow for evaluating the anticancer properties of aminoindazole isomers.

Cell Viability Assay (MTT Assay)
  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminoindazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the aminoindazole derivatives at their IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

While a definitive ranking of the biological activity of this compound versus its other isomers is not possible due to the lack of direct comparative studies, the existing body of research clearly indicates that the aminoindazole scaffold is a highly valuable template in drug discovery. Both 1H-indazol-3-amine and this compound derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors. The choice of the isomer for further derivatization will likely depend on the specific biological target and the desired structure-activity relationship. Future research involving direct, side-by-side comparisons of these isomers is warranted to fully elucidate their relative therapeutic potential.

References

A Comparative Guide to 1H-Indazol-6-amine and Aminopyrazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Both 1H-indazol-6-amine and aminopyrazoles have emerged as "privileged scaffolds," frequently incorporated into a multitude of clinically relevant molecules, particularly as kinase inhibitors. This guide provides an objective, data-driven comparison of these two heterocyclic systems to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a scaffold dictate its drug-likeness, influencing solubility, permeability, and metabolic stability. Below is a comparative summary of the key properties for this compound and a representative aminopyrazole, 3-aminopyrazole.

PropertyThis compound3-AminopyrazoleReference
Molecular Formula C₇H₇N₃C₃H₅N₃[1][2]
Molecular Weight ( g/mol ) 133.1583.09[1][2]
logP (Octanol/Water Partition Coefficient) 1.6 (Computed)-0.29 (Experimental)[1][3]
pKa 15.61 (Predicted)15.28 (Predicted)[1][4]
Aqueous Solubility 18.2 µg/mL (at pH 7.4)Very soluble[1][4]
Melting Point (°C) 204-206 (decomposes)34-37[2][5]

Key Insights: this compound, with its fused bicyclic system, is larger and more lipophilic (higher logP) compared to the monocyclic 3-aminopyrazole. This generally translates to lower aqueous solubility for the indazole scaffold. The predicted pKa values are comparable, suggesting similar behavior in terms of ionization within physiological pH ranges. The lower molecular weight and higher polarity of the aminopyrazole scaffold can be advantageous for achieving good solubility and potentially favorable pharmacokinetic profiles.

Pharmacological Profile: Kinase Inhibition and Beyond

Both this compound and aminopyrazole scaffolds are renowned for their ability to serve as effective hinge-binding motifs in protein kinase inhibitors.[6][7] The nitrogen atoms in the pyrazole and indazole rings can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.

1H-Indazole-6-amine: This scaffold is a cornerstone of numerous potent and selective kinase inhibitors.[6] For instance, derivatives of 1H-indazole are key components in drugs targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Bcr-Abl fusion protein, both critical targets in oncology.[6][8] The indazole core provides a rigid framework that can be readily functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties.[8]

Aminopyrazole: The aminopyrazole scaffold is a versatile and widely used building block in medicinal chemistry.[7] Its derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[7] Aminopyrazoles are particularly prevalent in the development of inhibitors for kinases such as p38 MAP kinase, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).[7][9] The smaller size of the aminopyrazole ring can offer advantages in accessing specific sub-pockets within the ATP-binding site of kinases.

While a direct comparison of the unmodified parent scaffolds is limited in the literature, the extensive research on their derivatives allows for a general comparison of their potential as kinase inhibitors. The choice between the two often depends on the specific kinase target and the desired structure-activity relationship (SAR).

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for key assays used to characterize and compare compounds derived from these scaffolds.

Kinase Inhibition Assay (Luminescence-based)

This assay determines the potency of a compound in inhibiting the activity of a specific kinase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include vehicle (DMSO) and positive controls.

  • Kinase Reaction: Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in an appropriate assay buffer. Dispense the mixture into the wells to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal, which is inversely proportional to kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer solution (e.g., phosphate buffer).

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-course Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by inhibitors derived from these scaffolds and a typical experimental workflow.

G cluster_0 Drug Discovery Workflow A Scaffold Selection (this compound or Aminopyrazole) B Library Synthesis & SAR A->B C In Vitro Kinase Assay (IC50 Determination) B->C D Cell-based Assays (e.g., MTT for IC50) C->D E Metabolic Stability (Liver Microsomes) D->E F Lead Optimization E->F G In Vivo Studies F->G G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR G cluster_1 Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl Grb2 Grb2/Sos BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Aminopyrazole_Inhibitor Aminopyrazole-based Inhibitor Aminopyrazole_Inhibitor->BcrAbl

References

In Vitro Validation of 1H-Indazol-6-amine Derivative Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of select 1H-Indazol-6-amine derivatives against other small molecule inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the evaluation and potential application of these compounds in preclinical research.

Comparative Efficacy of this compound Derivatives

The following tables summarize the in vitro potency of various this compound derivatives and their comparators, targeting key oncogenic proteins. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.

Table 1: CRAF Kinase Inhibition
CompoundDerivative ClassTargetCell LineIC50 (nM)
Compound 10d This compound derivativeCRAF WM3629 (Melanoma)38.6 [1]
DabrafenibType I RAF inhibitorBRAFV600E, CRAF-BRAFV600E: < IC50 than AZ628, CRAF: > IC50 than AZ628[2]
AZ628Type II RAF inhibitorCRAF, BRAF-Lower IC50 for CRAF than Dabrafenib[2]
GW5074Selective CRAF inhibitorCRAF-9[3]
ZM 336372Selective CRAF inhibitorCRAF-70[3]
Table 2: HDAC6 Inhibition
CompoundDerivative ClassTargetIC50 (nM)Selectivity (HDAC1/HDAC6)
Hdac6-IN-6 Not SpecifiedHDAC6 25 [4]Data not available
ACY-1215 (Ricolinostat)HydroxamateHDAC65~12-fold[4]
Tubastatin AHydroxamateHDAC615>1000-fold[4]
CAY10603HydroxamateHDAC60.002135,500-fold[4]
QTX125Not SpecifiedHDAC6-Specific for HDAC6[5]
Table 3: PLK4 and FGFR Inhibition by this compound Derivatives
CompoundDerivative ClassTargetCell LineIC50 (µM)
(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivative (14i) This compound derivativePLK4 Breast Cancer CellsPotent inhibitor[6]
6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (98) 1H-Indazol-3-amine derivativeFGFR1 -0.015
Compound 7j 1H-Indazol-3-amine / benzohydroxamic acid hybridHDAC6 / FGFR1MCF-79 (for MCF-7) / 34 nM (for HDAC6)

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[7][8][9][10]

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[8][9] Filter-sterilize the solution.

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

    • Carefully remove the culture medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[7][8]

2. Sulforhodamine B (SRB) Assay

This assay is a colorimetric method that estimates cell number by staining total cellular protein with the SRB dye.[11][12][13][14][15]

  • Reagent Preparation:

    • Fixation solution: 10% (w/v) trichloroacetic acid (TCA).

    • SRB solution: 0.4% (w/v) SRB in 1% acetic acid.

    • Washing solution: 1% (v/v) acetic acid.

    • Solubilization solution: 10 mM Tris base solution (pH 10.5).

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • Fix the cells by gently adding 50-100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[11][15]

    • Wash the plates five times with 1% acetic acid to remove unbound dye.[11][13]

    • Air-dry the plates completely.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11][15]

    • Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.[13]

    • Air-dry the plates again.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]

    • Shake the plate for 10 minutes.

    • Measure the absorbance at approximately 510 nm or 565 nm.[15]

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]

  • Reagent Preparation:

    • 1X Binding Buffer: 10 mM Hepes (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2.[16]

    • Annexin V-FITC conjugate.

    • Propidium Iodide (PI) staining solution.

  • Protocol:

    • Induce apoptosis in cells with the test compound for the desired time.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][20]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16][19]

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the cells by flow cytometry immediately (within 1 hour).[16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[16][17]

2. Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[6][21][22][23][24]

  • Principle: The assay utilizes a substrate (e.g., a tetrapeptide sequence DEVD) linked to a fluorophore or a luminogenic molecule. Cleavage of the substrate by active caspases releases the reporter molecule, generating a fluorescent or luminescent signal proportional to caspase activity.[6][24]

  • General Protocol (using a luminogenic substrate):

    • Seed cells in a white-walled 96-well plate and treat with the test compound.

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[24]

    • Add a volume of the reagent equal to the culture medium volume in each well.[24]

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, visualize key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their in vitro validation.

Signaling Pathway Diagrams

HDAC6_Signaling_Pathway HDAC6 HDAC6 aTubulin α-Tubulin HDAC6->aTubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates MAPK_ERK MAPK/ERK Pathway HDAC6->MAPK_ERK Activates PI3K_AKT PI3K/AKT Pathway HDAC6->PI3K_AKT Activates Microtubule_Stability Microtubule Stability & Axonal Transport aTubulin->Microtubule_Stability Protein_Folding Protein Folding & Aggresome Clearance Hsp90->Protein_Folding Cell_Motility Cell Motility & Invasion Cortactin->Cell_Motility HDAC6_Inhibitor This compound Derivative (Inhibitor) HDAC6_Inhibitor->HDAC6 Inhibits Apoptosis Apoptosis HDAC6_Inhibitor->Apoptosis Induces Cell_Survival Cell Survival & Proliferation MAPK_ERK->Cell_Survival PI3K_AKT->Cell_Survival

Caption: HDAC6 signaling and points of inhibition.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Wnt_BetaCatenin Wnt/β-catenin Pathway PLK4->Wnt_BetaCatenin Activates PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Activates Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Leads to (if aberrant) Genomic_Instability Genomic Instability Centrosome_Amplification->Genomic_Instability Tumorigenesis Tumorigenesis Genomic_Instability->Tumorigenesis PLK4_Inhibitor This compound Derivative (Inhibitor) PLK4_Inhibitor->PLK4 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Wnt_BetaCatenin->EMT PI3K_Akt->EMT Metastasis Invasion & Metastasis EMT->Metastasis FGFR1_CRAF_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds & Activates RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K CRAF CRAF RAS->CRAF Activates MEK MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGFR1_Inhibitor FGFR1 Inhibitor FGFR1_Inhibitor->FGFR1 Inhibits CRAF_Inhibitor CRAF Inhibitor (this compound derivative) CRAF_Inhibitor->CRAF Inhibits experimental_workflow start Start: Select Cancer Cell Lines compound_prep Prepare this compound Derivative Stock Solutions start->compound_prep cell_seeding Seed Cells in 96-well Plates compound_prep->cell_seeding treatment Treat Cells with Serial Dilutions of Compound cell_seeding->treatment viability_assay Cell Viability Assay (MTT or SRB) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI) treatment->apoptosis_assay caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay ic50_calc Calculate IC50 Values viability_assay->ic50_calc data_analysis Data Analysis & Comparison ic50_calc->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis end End: Efficacy Profile data_analysis->end

References

A Comparative Guide to the Synthetic Routes of 1H-Indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic routes to 1H-Indazol-6-amine, a crucial building block in the development of numerous pharmaceutical compounds. The following sections detail common synthetic pathways, presenting quantitative data, comprehensive experimental protocols, and visualizations to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

The synthesis of this compound is predominantly achieved through the reduction of a 6-nitro-1H-indazole precursor. This guide focuses on the comparative analysis of different reducing agents for this transformation, alongside an alternative approach via Buchwald-Hartwig amination. The choice of synthetic route is often a trade-off between yield, purity, cost, safety, and environmental impact.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the primary synthetic routes to this compound, starting from 2-methyl-5-nitroaniline.

Route Key Transformation Reagents and Conditions Yield (%) Purity (%) Reaction Time Key Advantages Key Disadvantages
Route 1: Reduction of 6-Nitroindazole
Step 1: Nitrosation/Cyclization2-Methyl-5-nitroaniline → 6-Nitro-1H-indazoleAcetic anhydride, Sodium nitrite, Acetic acid~96>97Several hoursHigh yield and purity of the key intermediate.Use of acetic anhydride and nitrous acid requires careful handling.
Step 2a: Catalytic Hydrogenation6-Nitro-1H-indazole → this compound10% Pd/C, H₂ (1 atm), Methanol, rt~94HighOvernightClean reaction with high yield and purity.Requires specialized hydrogenation equipment; catalyst can be a fire hazard.
Step 2b: Catalytic Transfer Hydrogenation6-Nitro-1H-indazole → this compound10% Pd/C, Ammonium formate, Methanol, refluxHighHigh1-3 hoursAvoids the use of pressurized hydrogen gas; faster than traditional hydrogenation.Ammonium formate can be thermally unstable.
Step 2c: Tin(II) Chloride Reduction6-Nitro-1H-indazole → this compoundSnCl₂·2H₂O, Ethanol, refluxGood to HighGood2-4 hoursReliable and effective method; tolerant of various functional groups.Generates tin-based waste products which require proper disposal.
Step 2d: Iron Reduction6-Nitro-1H-indazole → this compoundIron powder, Acetic acid, Ethanol, refluxGood to HighGood2-4 hoursCost-effective and environmentally benign reagent.Can require acidic conditions and sometimes results in iron residue in the product.
Route 2: Buchwald-Hartwig Amination 6-Bromo-1H-indazole → this compound (conceptual)Pd catalyst (e.g., BrettPhos precatalyst), LiHMDS, THF, 65 °C, Ammonia source (e.g., Benzophenone imine then hydrolysis)VariableVariableSeveral hoursDirect amination; potentially shorter route if 6-bromo-1H-indazole is available.Requires expensive palladium catalysts and ligands; optimization may be needed.

Experimental Protocols

Route 1: Synthesis via Reduction of 6-Nitro-1H-indazole

This route is a two-step process involving the formation of 6-nitro-1H-indazole followed by its reduction to the desired amine.

Step 1: Synthesis of 6-Nitro-1H-indazole from 2-Methyl-5-nitroaniline

This procedure is adapted from established methods for the synthesis of nitroindazoles from 2-methyl-nitroanilines[1].

  • Materials: 2-Methyl-5-nitroaniline, Acetic anhydride, Sodium nitrite, Glacial acetic acid.

  • Procedure:

    • In a reaction vessel, dissolve 2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (2.0 eq) to the solution.

    • Heat the mixture to a temperature between 70-100°C.

    • Add sodium nitrite (1.25 eq) portion-wise while carefully maintaining the temperature.

    • After the addition is complete, stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization or column chromatography to yield 6-nitro-1H-indazole. A yield of 96.1% with a purity of 97.8% has been reported for this conversion[2].

Step 2: Reduction of 6-Nitro-1H-indazole to this compound

Below are the protocols for various reduction methods.

a) Catalytic Hydrogenation

  • Materials: 6-Nitro-1H-indazole, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, suspend 6-nitro-1H-indazole (1.0 eq) in methanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

    • Seal the vessel and purge with hydrogen gas.

    • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature overnight.

    • Upon reaction completion (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound. A yield of 94% has been reported for a similar reduction[3].

b) Catalytic Transfer Hydrogenation with Ammonium Formate

  • Materials: 6-Nitro-1H-indazole, 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol.

  • Procedure:

    • To a solution of 6-nitro-1H-indazole (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

    • Add ammonium formate (3-5 eq) in portions.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter through Celite to remove the catalyst.

    • Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

c) Tin(II) Chloride Reduction

  • Materials: 6-Nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.

  • Procedure:

    • Suspend 6-nitro-1H-indazole (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (4-5 eq).

    • Heat the mixture to reflux (around 60-80°C) until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford this compound.

d) Iron Reduction

  • Materials: 6-Nitro-1H-indazole, Iron powder, Acetic acid, Ethanol.

  • Procedure:

    • To a solution of 6-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5-10 eq) and a catalytic amount of acetic acid or ammonium chloride[4][5].

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, hot filter the reaction mixture through Celite to remove the iron and iron salts.

    • Concentrate the filtrate, and then basify with an aqueous solution of sodium carbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Route 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole (Conceptual)

This route provides a more direct approach to the amino functionality, avoiding the nitro intermediate. The following is a general protocol that would require optimization for the specific synthesis of this compound using an ammonia surrogate.

  • Materials: 6-Bromo-1H-indazole, Palladium precatalyst (e.g., G3 or G4 BrettPhos precatalyst), Base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS), Anhydrous solvent (e.g., Tetrahydrofuran - THF), Ammonia source (e.g., Benzophenone imine followed by hydrolysis, or an ammonia equivalent).

  • Procedure:

    • In an oven-dried Schlenk tube, combine 6-bromo-1H-indazole (1.0 eq), the palladium precatalyst (typically 1-2 mol%), and the ammonia source (1.2-1.5 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add anhydrous THF via syringe.

    • Add the base (e.g., LiHMDS, 2.0 eq) dropwise to the stirred reaction mixture.

    • Seal the tube and heat the reaction mixture to the required temperature (e.g., 65°C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Pathway_1 cluster_0 Route 1: Reduction of 6-Nitro-1H-indazole A 2-Methyl-5-nitroaniline B 6-Nitro-1H-indazole A->B  Nitrosation/ Cyclization C This compound B->C  Reduction (Various Methods) Reduction_Methods cluster_methods Reduction Methods Start 6-Nitro-1H-indazole Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) Start->Method2 Method3 Tin(II) Chloride (SnCl₂·2H₂O) Start->Method3 Method4 Iron Reduction (Fe, H⁺) Start->Method4 End This compound Method1->End Method2->End Method3->End Method4->End Synthetic_Pathway_2 cluster_1 Route 2: Buchwald-Hartwig Amination D 6-Bromo-1H-indazole E This compound D->E  Pd-catalyzed C-N Coupling

References

Unveiling the Anticancer Potential of 1H-Indazol-6-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the promising efficacy of novel 1H-Indazol-6-amine derivatives against a range of cancer cell lines. These compounds have demonstrated significant cytotoxic and antiproliferative activities, often with high selectivity, marking them as compelling candidates for further oncological drug development. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and pathway visualizations.

Researchers have successfully synthesized and evaluated numerous this compound derivatives, revealing their potential to inhibit cancer cell growth across various malignancies, including breast, colorectal, lung, and prostate cancers, as well as leukemia and liver cancer. The mechanism of action for many of these derivatives involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cellular signaling pathways crucial for cancer progression.

Comparative Efficacy of this compound Derivatives

The antitumor activity of several promising this compound and related indazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 2f 4T1Murine Breast Cancer0.23 - 1.15[1][2]
A549Human Lung Carcinoma0.23 - 1.15[1][2]
HCT116Human Colorectal Carcinoma0.23 - 1.15[1][2]
PC-3Human Prostate Cancer0.23 - 1.15[1][2]
Compound 9f HCT116Human Colorectal Carcinoma14.3 ± 4.4[3]
MRC5 (Normal)Human Lung Fibroblast>100[3]
Compound 36 HCT116Human Colorectal Carcinoma0.4 ± 0.3[3]
Compound 6o K562Human Chronic Myeloid Leukemia5.15[4][5][6]
A549Human Lung Carcinoma-[4][5][6]
PC-3Human Prostate Cancer-[4][5][6]
Hep-G2Human Liver Cancer-[4][5][6]
HEK-293 (Normal)Human Embryonic Kidney33.2[4][5][6]
Compound 4f MCF-7Human Breast Adenocarcinoma1.629[7]
Compound 4i MCF-7Human Breast Adenocarcinoma1.841[7]
Caco2Human Colorectal Adenocarcinoma-[7]
A549Human Lung Carcinoma-[7]
Compound 14i MDA-MB-468Human Breast Cancer-[3]
MDA-MB-231Human Breast Cancer-[3]
Compound 10d WM3629Human Melanoma-[3]

Experimental Protocols

The evaluation of the anticancer efficacy of these derivatives predominantly relies on in vitro cell-based assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [4][5]

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Sulforhodamine B (SRB) Assay: [3]

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 515 nm.

  • Data Analysis: The IC50 values are calculated as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.

One of the key mechanisms observed is the induction of apoptosis. For instance, compound 2f was found to upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2 in 4T1 breast cancer cells.[1][2] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

apoptosis_pathway Indazol_Derivative This compound Derivative (e.g., 2f) Bcl2 Bcl-2 Indazol_Derivative->Bcl2 Inhibits Bax Bax Indazol_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeability Bax->Mitochondrion Promotes permeability Caspase3 Cleaved Caspase-3 Mitochondrion->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes experimental_workflow Synthesis Synthesis of This compound Derivatives Screening In Vitro Screening (MTT/SRB Assay) Synthesis->Screening Hit_Identification Hit Identification (Low IC50) Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_Identification->Mechanism_Studies In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Validating the Mechanism of Action of 1H-Indazol-6-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1H-Indazol-6-amine compounds, specifically focusing on their role as kinase inhibitors, against other therapeutic alternatives. Experimental data is presented to support the validation of their mechanism of action, with a focus on Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor (FGFR) inhibition.

Executive Summary

This compound derivatives have emerged as a promising scaffold in the development of targeted cancer therapies. These compounds frequently function as potent inhibitors of various protein kinases that are crucial for tumor growth and survival. This guide delves into the mechanism of action of two exemplary series of this compound compounds: N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting PLK4 and other indazole derivatives targeting FGFR. Through a detailed comparison with alternative inhibitors, we highlight the potency and selectivity of these compounds, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected this compound derivatives and their alternatives against their respective kinase targets.

Table 1: Comparison of PLK4 Inhibitors

CompoundScaffoldPLK4 IC50/KiAurora A IC50Aurora B IC50Reference
K22 N-(1H-indazol-6-yl)benzenesulfonamide 0.1 nM (IC50) --[1]
CFI-400945Indolinone2.8 nM (IC50), 0.26 nM (Ki)140 nM98 nM[2][3]
CentrinoneAminopyrazole0.16 nM (Ki)>1000-fold selective>1000-fold selective[4][5]
R1530Pyrazolobenzodiazepine7.06 nM (IC50)6.22 nM42.6 nM[6]
AxitinibIndazole4.2 nM (IC50)13.1 nM16.9 nM[6]
Alisertib (MLN8237)Pyrimidobenzazepine62.7 nM (IC50)Potent inhibitor-[6]

Table 2: Comparison of FGFR Inhibitors

CompoundScaffoldFGFR1 IC50FGFR2 IC50FGFR3 IC50FGFR4 IC50Reference
Indazole Derivative (example) 1H-Indazole Potent inhibitionPotent inhibitionPotent inhibitionWeaker inhibition[7]
ErdafitinibPan-FGFR inhibitor1.2 nM2.5 nM3.0 nM5.7 nM[8][9]
PemigatinibPan-FGFR inhibitor0.4 nM0.5 nM1.2 nM30 nM[10]
InfigratinibPan-FGFR inhibitor1.1 nM1.0 nM2.0 nM61 nM[11][12]

Mandatory Visualization

Signaling Pathway Diagrams

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition by this compound CEP192 CEP192 PLK4_inactive PLK4 (Inactive) CEP192->PLK4_inactive Recruits CEP152 CEP152 CEP152->PLK4_inactive Recruits PLK4_active PLK4 (Active) PLK4_inactive->PLK4_active Autophosphorylation STIL STIL PLK4_active->STIL Phosphorylates Apoptosis Apoptosis (inhibition leads to) PLK4_active->Apoptosis Suppresses SAS-6 SAS-6 STIL->SAS-6 Recruits Centriole_Duplication Centriole Duplication SAS-6->Centriole_Duplication Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Indazol_6_amine This compound (e.g., K22) Indazol_6_amine->PLK4_active Inhibits

Caption: PLK4 Signaling Pathway and Inhibition.

FGFR_Signaling_Pathway cluster_ligand_receptor Ligand and Receptor cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses cluster_inhibitor Inhibition by 1H-Indazole Derivatives FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Indazole_derivative 1H-Indazole Derivative Indazole_derivative->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Mechanism Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture SRB_Assay Cell Proliferation Assay (SRB) Cell_Culture->SRB_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) SRB_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V-FITC) Cell_Cycle->Apoptosis end Apoptosis->end Mechanism Validation start start->Kinase_Assay Compound Synthesis

Caption: Experimental Workflow for MoA Validation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Recombinant kinase enzyme

  • Biotinylated substrate peptide

  • ATP

  • Test compound (e.g., this compound derivative)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the kinase and biotinylated substrate in kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a detection mix containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the values against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (Sulforhodamine B - SRB)

Objective: To assess the anti-proliferative activity of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells by adding 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compounds on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC Staining

Objective: To detect and quantify apoptosis induced by the test compounds.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

References

A Head-to-Head Comparison of 1H-Indazol-6-amine Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazol-6-amine scaffold has emerged as a privileged structure in the design of potent and selective inhibitors targeting a range of key proteins implicated in cancer and other diseases. This guide provides a comprehensive, data-driven comparison of this compound based inhibitors, focusing on their activity against prominent drug targets, including Fibroblast Growth Factor Receptors (FGFR), Pim kinases, and Apoptosis Signal-regulating Kinase 1 (ASK1).

This technical document summarizes quantitative data on inhibitor potency, details the experimental protocols for key assays, and visualizes the relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of molecules.

Comparative Analysis of Inhibitor Potency

The following tables provide a head-to-head comparison of this compound based inhibitors based on their half-maximal inhibitory concentrations (IC50). The data is compiled from various studies to offer a comparative overview of their potency and selectivity.

Table 1: this compound Based FGFR Inhibitors
Compound IDTargetIC50 (nM)Cellular Antiproliferative Activity (Cell Line)IC50 (µM)
Compound 9d FGFR115.0-0.786
Compound 9u FGFR13.3-0.468
Compound 27a FGFR1< 4.1KG-10.025
FGFR22.0SNU-160.077
Compound 22 FGFR1---
FGFR20.8 (µM)--
FGFR34.5 (µM)--
Table 2: this compound Based Pim Kinase Inhibitors
Compound IDPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)
Hit 2 (3-(pyrazin-2-yl)-1H-indazole) 500>1000750
Compound 13o 0.82.11.5
Compound 59a 3-113-113-11
Compound 59c 3-703-703-70
Compound 60a 1-91-91-9
(S)-60e 0.4-1.10.4-1.10.4-1.1
Table 3: this compound Based ASK1 Inhibitors
Compound IDASK1 Kinase IC50 (nM)Cellular Activity (AP1-HEK293) IC50 (nM)
Lead Compound 150850
Analog A 85420
Analog B (15) 1265

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and a general experimental workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC

Caption: Simplified FGFR signaling pathway.

PIM_ASK1_Signaling_Pathways cluster_pim Pim Kinase Pathway cluster_ask1 ASK1 Signaling Pathway PIM Pim Kinase BAD BAD PIM->BAD Phosphorylates Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Stress Cellular Stress (ROS, TNF-α) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis_Inflammation Apoptosis, Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation

Caption: Overview of Pim and ASK1 signaling pathways.

Experimental_Workflow cluster_workflow General Experimental Workflow start Synthesize/Obtain This compound Based Inhibitors biochemical_assay Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., MTT, SRB) start->cell_based_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis western_blot Western Blot Analysis cell_based_assay->western_blot cell_based_assay->data_analysis western_blot->data_analysis conclusion Structure-Activity Relationship (SAR) Analysis data_analysis->conclusion

Caption: A generalized workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., FGFR1, Pim-1, ASK1)

    • Kinase-specific peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1]

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).[1]

    • Add 2 µL of the kinase solution to each well.[1]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[1] The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.[1]

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

    • Measure the luminescence using a plate reader.

    • The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with inhibitors.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MV4-11, A549, K562, PC-3, Hep-G2)[2][3]

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

    • Treat the cells with serial dilutions of the test compounds for 72 hours.[2] Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.

  • Reagents and Materials:

    • Adherent cancer cell lines

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of the test compounds for 48 hours.[5]

    • Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubating at 4°C for 1 hour.[6]

    • Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[6] Air dry the plates completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

    • Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.[6] Air dry the plates.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]

    • Measure the absorbance at 510-540 nm using a microplate reader.[6]

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

This guide provides a foundational comparison of this compound based inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature cited herein. The versatility of the this compound scaffold continues to make it a promising starting point for the development of novel and effective targeted therapies.

References

Benchmarking a Novel 1H-Indazol-3-amine Derivative Against the Known Bcr-Abl Inhibitor, Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a promising 1H-Indazol-3-amine derivative and the established drug, Imatinib, in the context of Bcr-Abl inhibition and anti-leukemic activity. This guide provides a side-by-side comparison of their in vitro efficacy, supported by experimental data and detailed protocols for key assays.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of a selected 1H-Indazol-3-amine derivative and Imatinib against the Bcr-Abl tyrosine kinase and the chronic myeloid leukemia (CML) cell line, K562. Lower IC50 values indicate greater potency.

CompoundTarget/Cell LineIC50 (µM)Reference
1H-Indazol-3-amine Derivative (Compound 11a) Bcr-Abl (Wild Type)0.014[1][2]
Bcr-Abl (T315I Mutant)0.45[1][2]
K562 Cells6.50[1]
Imatinib K562 Cells~0.08 - 0.492[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the key experimental assays.

Bcr_Abl_Signaling_Pathway cluster_0 BCR-ABL Oncogenic Signaling cluster_1 Inhibitors BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K CRKL CRKL BCR_ABL->CRKL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation pCRKL p-CRKL CRKL->pCRKL  Tyr207 pCRKL->Proliferation Indazole 1H-Indazol-3-amine Derivative Indazole->BCR_ABL Inhibits Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Bcr-Abl Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_0 Experimental Assays start Start kinase_assay Bcr-Abl Kinase Assay start->kinase_assay mtt_assay MTT Cell Viability Assay (K562 Cells) start->mtt_assay western_blot Western Blot (p-CRKL Detection) start->western_blot ic50 Determine IC50 (Kinase Activity) kinase_assay->ic50 viability Assess Cell Viability (IC50) mtt_assay->viability phosphorylation Analyze Protein Phosphorylation western_blot->phosphorylation

References

A Comparative Guide to the Cross-Reactivity Profiling of 1H-Indazol-6-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] This guide provides a comprehensive comparison of the cross-reactivity profiles of several 1H-indazole-based compounds, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and potential off-target effects.[1]

Comparative Kinase Inhibition Profiles

The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors.[1] The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of representative 1H-indazole-based compounds against a panel of kinases, offering a quantitative comparison of their potency and selectivity. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Table 1: Kinase Inhibition Profile of Representative 1H-Indazole-Based Compounds

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type
UNC2025 MER0.74Biochemical Assay
FLT30.8Biochemical Assay
AXL122Biochemical Assay
TRKA1.67Biochemical Assay
TRKC4.38Biochemical Assay
TYRO35.83Biochemical Assay
BMS-777607 AXL1.1Biochemical Assay
RON1.8Biochemical Assay
c-Met3.9Biochemical Assay
TYRO34.3Biochemical Assay
R428 (Bemcentinib) AXL14Biochemical Assay
Axitinib VEGFR0.2Biochemical Assay
PLK44.2Biochemical Assay
Indazole Derivative (PLK4 Inhibitor) PLK4< 0.1Kinase Activity Assay
Aurora B98Kinase Activity Assay
TrkA6Kinase Activity Assay
TrkB9Kinase Activity Assay
Tie-222Kinase Activity Assay
N-(1H-indazol-6-yl)benzenesulfonamide (K22) PLK412.4Kinase Assay

Data compiled from multiple sources for comparative purposes.[1][2][3][4]

Experimental Protocols

A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor.[1] The following protocols outline key experimental methodologies for assessing inhibitor specificity.

In Vitro Kinase Panel Screening (Radiometric Assay)

This is a widely used method to determine the potency and selectivity of an inhibitor against a large panel of kinases.[5][6]

  • Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate catalyzed by the kinase of interest. The presence of an inhibitor reduces the rate of this reaction.[5][6]

  • Materials:

    • Purified recombinant kinases

    • Specific peptide or protein substrates for each kinase

    • Test inhibitor (e.g., 1H-Indazol-6-amine derivative)

    • Kinase reaction buffer

    • [γ-³³P]ATP

    • ATP solution

    • 96- or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a microplate, add the kinase, its specific substrate, and the diluted inhibitor in the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition relative to a vehicle (DMSO) control and determine IC50 values.

Cellular Target Engagement (NanoBRET™ Assay)

Cell-based assays are crucial to confirm that an inhibitor can engage its target in a more biologically relevant environment.[7][8][9]

  • Principle: The NanoBRET™ Target Engagement (TE) assay measures the binding of a test compound to a specific kinase target in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[7][9]

  • Materials:

    • Cells expressing the NanoLuc®-kinase fusion protein

    • NanoBRET™ TE Tracer

    • Test inhibitor

    • Opti-MEM® I Reduced Serum Medium

    • NanoBRET™ Nano-Glo® Substrate

    • White, opaque 96- or 384-well plates

    • Luminometer capable of measuring dual-filtered luminescence

  • Procedure:

    • Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and incubate.

    • Prepare serial dilutions of the test inhibitor.

    • Treat the cells with the diluted inhibitor and the NanoBRET™ tracer and incubate.

    • Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.

    • Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.

    • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Chemical Proteomics (Kinobeads)

This approach allows for the unbiased identification of kinase targets and off-targets in a cellular lysate.[10][11]

  • Principle: "Kinobeads" are an affinity resin containing immobilized, non-selective kinase inhibitors. When a cell lysate is incubated with these beads, a large portion of the cellular kinome is captured. In a competitive binding experiment, the lysate is pre-incubated with a free test inhibitor. This inhibitor will compete with the kinobeads for binding to its target kinases. The proteins captured on the beads are then identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase captured in the presence of the inhibitor indicates a direct interaction.[10][11]

  • Procedure:

    • Culture and lyse cells to prepare a native protein extract.

    • Treat the cell lysate with varying concentrations of the test inhibitor or a vehicle control.

    • Incubate the treated lysate with the kinobeads to allow for kinase binding.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Identify and quantify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the data to determine which kinases show reduced binding to the beads in the presence of the inhibitor, and calculate their dissociation constants.[10]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation Compound Library Compound Library Kinase Panel Screen Kinase Panel Screen Compound Library->Kinase Panel Screen High-Throughput Screen Hit Identification Hit Identification Kinase Panel Screen->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Dose-Response Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Cell-Based Assays Cell-Based Assays Selectivity Profile->Cell-Based Assays Validate Hits Target Engagement (e.g., NanoBRET) Target Engagement (e.g., NanoBRET) Cell-Based Assays->Target Engagement (e.g., NanoBRET) Downstream Signaling (e.g., Western Blot) Downstream Signaling (e.g., Western Blot) Cell-Based Assays->Downstream Signaling (e.g., Western Blot) Phenotypic Assays (e.g., Proliferation) Phenotypic Assays (e.g., Proliferation) Target Engagement (e.g., NanoBRET)->Phenotypic Assays (e.g., Proliferation)

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., FLT3, MER) Ligand->RTK PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAS RAS RTK->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation STAT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1H-Indazole Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Caption: Principle of the Kinobeads Chemical Proteomics Assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-Indazol-6-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-Indazol-6-amine (CAS No. 6967-12-0), a compound utilized in various research applications. Adherence to these protocols is critical for regulatory compliance and the mitigation of potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant and is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary

Personal protective equipment for handling 1H-Indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1H-Indazol-6-amine (CAS No. 6967-12-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Compound Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[5][6] Regularly inspect gloves for tears or holes before use.
Eyes Safety glasses with side shields or gogglesEssential for protecting eyes from splashes and airborne particles of the compound.[2][5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[5][6]
Body Laboratory coatA standard lab coat is required to protect against skin contact and contamination of personal clothing.[2][5][6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The specific type of respirator should be determined by a formal risk assessment.[2][5][6]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]

  • Before beginning work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.[2] Use appropriate tools, such as spatulas, for transferring the compound.

  • Wash hands thoroughly after handling, even if gloves were worn.[2][3]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep the compound away from strong oxidizing agents and strong acids.

4. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste container through an approved waste disposal plant.[2][3] Do not release into the environment.[2]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Verify Safety Equipment prep_hood->prep_safety handle_solid Handle Solid Compound prep_safety->handle_solid weigh_transfer Weigh and Transfer handle_solid->weigh_transfer spill Spill Occurs handle_solid->spill contact Skin/Eye Contact handle_solid->contact dissolve Dissolve in Solvent weigh_transfer->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe spill_kit Use Spill Kit spill->spill_kit first_aid Administer First Aid contact->first_aid

References

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